Cbl-b-IN-7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H31F4N5O2 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
2-[3-[3-[(R)-fluoro-(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H31F4N5O2/c1-17(35-27(2)8-5-9-27)18-10-21-22(23(11-18)29(31,32)33)13-38(26(21)39)20-7-4-6-19(12-20)28(14-40-15-28)24(30)25-36-34-16-37(25)3/h4,6-7,10-12,16-17,24,35H,5,8-9,13-15H2,1-3H3/t17-,24-/m0/s1 |
InChI Key |
NJOKETZTARBFPO-XDHUDOTRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)[C@H](C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C |
Canonical SMILES |
CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)C(C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cbl-b-IN-7: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Cbl-b-IN-7, a potent small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. The content herein is curated for an audience with a professional background in immunology, oncology, and drug discovery.
Introduction to Cbl-b and its Role in Immune Regulation
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2] Predominantly expressed in immune cells, Cbl-b sets the activation threshold for T-lymphocytes and Natural Killer (NK) cells, thereby playing a pivotal role in maintaining immune homeostasis and peripheral tolerance.[1][3][4] It achieves this by targeting key signaling proteins for ubiquitination, which can lead to their degradation or functional alteration.[2][3] In the context of oncology, Cbl-b activity within the tumor microenvironment can suppress anti-tumor immunity, making it a prime therapeutic target.[2][3][5]
Mechanism of Action of this compound
This compound, also identified as Compound 248, is a potent inhibitor of both Cbl-b and the closely related c-Cbl.[6] Its mechanism of action is centered on the direct inhibition of the E3 ligase activity of Cbl-b, which in turn unleashes the activation of immune effector cells.
Direct Inhibition of Cbl-b E3 Ligase Activity
While the precise binding mode of this compound has not been publicly detailed, studies on similar Cbl-b inhibitors, such as those from the NX-1607 series, have provided significant insights.[3] These inhibitors can act as an "intramolecular glue," binding to the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR).[3] This interaction locks Cbl-b in an inactive or "closed" conformation, preventing the conformational changes necessary for its E3 ligase function.[3][7] By inhibiting Cbl-b, this compound prevents the ubiquitination and subsequent degradation or inactivation of its downstream targets.
Downstream Signaling Pathways
The inhibition of Cbl-b by this compound leads to the enhancement of multiple downstream signaling pathways critical for immune cell activation.
-
T-Cell Receptor (TCR) Signaling: Cbl-b normally attenuates TCR signaling by targeting key components like PLCγ1, VAV1, ZAP-70, and LAT for ubiquitination.[7] Inhibition of Cbl-b with compounds like NX-1607 has been shown to increase the phosphorylation of PLCγ1, leading to the activation of the MAPK/ERK signaling pathway.[7] This results in enhanced T-cell activation, proliferation, and cytokine production, even in the absence of strong co-stimulatory signals from CD28.[4][7][8]
-
Natural Killer (NK) Cell Activation: Cbl-b also negatively regulates the activation of NK cells.[9][10] Inhibition of Cbl-b enhances the cytotoxic functions of NK cells and boosts their production of anti-tumor cytokines such as IFN-γ and TNF-α.[9][10]
-
Modulation of the TGF-β Signaling Pathway: Cbl-b promotes an immunosuppressive phenotype by ubiquitinating and degrading SMAD7, an inhibitor of the TGF-β signaling pathway.[2][11] By inhibiting Cbl-b, this compound is expected to stabilize SMAD7 levels, thereby dampening the immunosuppressive effects of TGF-β in the tumor microenvironment.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related Cbl-b inhibitors.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | Cbl-b | Not Specified | 6.7 nM | [6] |
| This compound | c-Cbl | Not Specified | 5.2 nM | [6] |
| NX-1607 | Cbl-b | HTRF Assay | Low Nanomolar | [7] |
Experimental Protocols
The following are representative experimental protocols used to characterize the mechanism of action of Cbl-b inhibitors.
In Vitro Cbl-b Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the inhibitory activity of a compound on Cbl-b's E3 ligase function.
-
Reagents: Recombinant Cbl-b protein, ubiquitin, E1 and E2 enzymes, biotinylated substrate peptide, and HTRF detection reagents (e.g., europium-labeled anti-tag antibody and streptavidin-XL665).
-
Procedure:
-
The ubiquitination reaction is performed in a microplate by incubating Cbl-b, E1, E2, ubiquitin, and the biotinylated substrate in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and HTRF detection reagents are added.
-
The plate is read on an HTRF-compatible reader.
-
-
Data Analysis: The HTRF signal is proportional to the extent of substrate ubiquitination. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
T-Cell Activation Assay
This assay assesses the effect of Cbl-b inhibitors on T-cell activation.
-
Cell Culture: Primary human T-cells or Jurkat T-cells are cultured under standard conditions.
-
Procedure:
-
T-cells are pre-treated with various concentrations of the Cbl-b inhibitor or a vehicle control.
-
The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.
-
After 24-72 hours, cell supernatants are collected for cytokine analysis (e.g., IL-2, IFN-γ) using ELISA or multiplex bead assays.
-
Cells are harvested and stained with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) for analysis by flow cytometry.
-
-
Data Analysis: The increase in cytokine secretion and the percentage of cells expressing activation markers are quantified to determine the effect of the inhibitor on T-cell activation.
Western Blot Analysis of Signaling Pathways
This method is used to detect changes in the phosphorylation status of key signaling proteins.
-
Sample Preparation: T-cells are treated with the Cbl-b inhibitor and stimulated as described in the T-cell activation assay.
-
Procedure:
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-PLCγ1, PLCγ1, p-ERK1/2, ERK1/2).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities are quantified to determine the relative change in protein phosphorylation upon inhibitor treatment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cbl-b negatively regulates T-cell activation, a process reversed by this compound.
Caption: A typical experimental workflow for the characterization of Cbl-b inhibitors.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 9. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Lynchpin of Immune Tolerance: A Technical Guide to Cbl-b E3 Ubiquitin Ligase and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical negative regulator of immune responses, particularly in establishing the activation threshold of T-cells and maintaining peripheral tolerance.[1][2] Its role as an intracellular immune checkpoint makes it a compelling target for therapeutic intervention, especially in the realm of immuno-oncology.[2][3] This technical guide provides an in-depth exploration of Cbl-b's function, the signaling pathways it modulates, and the methodologies used to investigate its activity and inhibition. Detailed experimental protocols and quantitative data on Cbl-b inhibitors are presented to aid researchers and drug development professionals in this rapidly evolving field.
Introduction to Cbl-b E3 Ubiquitin Ligase
Cbl-b, a member of the Cbl family of proteins, functions primarily as an E3 ubiquitin ligase, mediating the covalent attachment of ubiquitin to substrate proteins, thereby targeting them for degradation or altering their function.[4][5] This post-translational modification is a pivotal mechanism in regulating the amplitude and duration of signaling cascades.[6] Cbl-b is prominently expressed in immune cells and plays a non-redundant role in preventing aberrant immune activation and autoimmunity.[7] Mechanistically, Cbl-b, through its various domains, interacts with and ubiquitinates key components of signaling pathways downstream of the T-cell receptor (TCR) and other immune receptors.[8][9]
Core Function and Mechanism of Action
The primary function of Cbl-b is to act as a brake on immune cell activation, most notably in T-lymphocytes.[10] In the absence of co-stimulatory signals, Cbl-b is upregulated and targets key signaling molecules for ubiquitination, leading to a state of T-cell anergy or unresponsiveness.[6][11] This gatekeeping function is crucial for preventing the activation of T-cells against self-antigens.
The structure of Cbl-b is central to its function, comprising:
-
Tyrosine Kinase Binding (TKB) Domain: Recognizes and binds to phosphorylated tyrosine residues on target proteins.[12]
-
RING Finger Domain: Recruits the ubiquitin-conjugating enzyme (E2) loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate.[12][13]
-
Linker Helix Region (LHR): Connects the TKB and RING domains and plays a regulatory role in the ligase activity of Cbl-b.[12]
-
Proline-rich Region and UBA Domain: Mediate interactions with other signaling proteins.[5][8]
In its inactive state, Cbl-b adopts a closed conformation where the RING domain's interaction with the E2 enzyme is masked.[12] Phosphorylation of a key tyrosine residue (Y363) in the linker helix region induces a conformational change to an open, active state, enabling its E3 ligase activity.[12]
Cbl-b Inhibitors: A New Frontier in Immunotherapy
The discovery that genetic deletion of Cbl-b in mice leads to spontaneous tumor rejection has propelled the development of small molecule inhibitors targeting this E3 ligase.[3] By inhibiting Cbl-b, the threshold for T-cell and NK cell activation is lowered, unleashing a potent anti-tumor immune response.[3][12]
Mechanism of Action of Cbl-b Inhibitors
A novel class of Cbl-b inhibitors, including the clinical candidate NX-1607 and its analogue C7683, function as "intramolecular glues."[14][15] These molecules bind to a pocket at the interface of the TKB and linker helix domains, locking Cbl-b in its inactive, closed conformation.[15] This prevents the phosphorylation-dependent activation and subsequent ubiquitination of its target substrates.[7]
Quantitative Data on Cbl-b Inhibitors
The potency of various Cbl-b inhibitors has been determined using a range of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these compounds.
| Inhibitor | Type | Assay | IC50 | Reference(s) |
| NX-1607 | Small Molecule | Biochemical | Low nM | [3] |
| C7683 | Small Molecule | Biochemical | <1 nM | [14] |
| NRX-8 | Small Molecule | Binding (KD) | 20 nM | [16] |
| Agelasine W | Natural Product Derivative | In vitro enzymatic | 57 µM | [17] |
| Agelasine X | Natural Product Derivative | In vitro enzymatic | 72 µM | [17] |
| Agelasine Y | Natural Product Derivative | In vitro enzymatic | 66 µM | [17] |
| Ageliferin Derivatives | Natural Product Derivative | In vitro enzymatic | 18-35 µM | [17] |
Signaling Pathways Regulated by Cbl-b
Cbl-b exerts its regulatory function by intervening in several critical signaling pathways within immune cells.
T-Cell Receptor (TCR) Signaling
Upon TCR engagement without co-stimulation, Cbl-b is activated and targets multiple downstream signaling proteins for ubiquitination, including PLCγ1, Vav1, and the p85 subunit of PI3K.[8][11] This dampens the signaling cascade that would otherwise lead to T-cell proliferation and cytokine production, thus inducing a state of anergy.
Natural Killer (NK) Cell Signaling
Cbl-b also negatively regulates the activation of NK cells. It is involved in the ubiquitination and degradation of signaling molecules downstream of activating receptors, thereby dampening NK cell-mediated cytotoxicity and cytokine production.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Cbl-b function and the efficacy of its inhibitors.
In Vitro Cbl-b Auto-ubiquitination Assay (Western Blot)
This assay directly measures the E3 ligase activity of Cbl-b by detecting its self-ubiquitination.
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human Cbl-b (full-length or catalytic domain)
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
4x SDS-PAGE loading buffer
-
Primary antibodies: anti-Cbl-b, anti-ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare the reaction mixture in a final volume of 30-50 µL. For a 50 µL reaction, combine:
-
5 µL of 10x Ubiquitination buffer
-
100-200 nM E1 enzyme
-
0.5-1 µM E2 enzyme
-
0.2-0.5 µM Cbl-b
-
5-10 µM Ubiquitin
-
Deionized water to 45 µL
-
-
Initiate the reaction by adding 5 µL of 10 mM ATP (final concentration 1 mM). For a negative control, add 5 µL of deionized water instead of ATP.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 15-20 µL of 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against Cbl-b or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the ubiquitinated Cbl-b bands using a chemiluminescence imaging system. A high-molecular-weight smear or laddering pattern indicates auto-ubiquitination.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay measures Cbl-b auto-ubiquitination in a homogeneous format.[18]
Materials:
-
GST-tagged Cbl-b
-
E1 and E2 enzymes
-
Biotin-labeled Ubiquitin
-
ATP
-
Assay Buffer
-
Terbium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated fluorophore (acceptor)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotin-ubiquitin, and ATP in assay buffer.
-
Add the test inhibitor (e.g., NX-1607) at various concentrations to the wells of a 384-well plate.
-
Add GST-Cbl-b to the wells.
-
Initiate the reaction by adding the reaction mixture from step 1.
-
Incubate the plate at 30°C or 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents: Terbium-labeled anti-GST antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm). A decrease in the ratio indicates inhibition of Cbl-b auto-ubiquitination.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor with Cbl-b in a cellular context.[15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing Cbl-b (e.g., T-cell line or primary T-cells)
-
Cbl-b inhibitor
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot or ELISA reagents for Cbl-b detection
Procedure:
-
Treat cultured cells with the Cbl-b inhibitor or DMSO for a defined period (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.
-
Analyze the amount of soluble Cbl-b in each sample by Western blot or ELISA.
-
Plot the amount of soluble Cbl-b as a function of temperature to generate melting curves for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental and Screening Workflows
A logical workflow is essential for the discovery and characterization of Cbl-b inhibitors.
Conclusion
Cbl-b stands as a pivotal regulator of immune homeostasis, and its inhibition represents a promising strategy for enhancing anti-tumor immunity. This technical guide has provided a comprehensive overview of Cbl-b's function, the signaling pathways it governs, and detailed protocols for its study. The quantitative data on current inhibitors and the outlined workflows offer a valuable resource for researchers and drug developers working to harness the therapeutic potential of targeting this key intracellular immune checkpoint. As our understanding of Cbl-b continues to grow, so too will the opportunities for developing novel and effective immunotherapies.
References
- 1. promega.com [promega.com]
- 2. eubopen.org [eubopen.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oicr.on.ca [oicr.on.ca]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cbl-b and Itch: Key regulators of peripheral T cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 15. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
Cbl-b-IN-7: A Negative Regulator of Immune Response - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical negative regulator of the immune response, particularly in setting the activation threshold for T cells and other immune cells.[1][2] Its role as an intracellular checkpoint makes it a compelling target for immuno-oncology and the treatment of various immune-related disorders.[3] Inhibition of Cbl-b can lower the threshold for T cell activation, enhance anti-tumor immunity, and potentially overcome resistance to existing immunotherapies.[4][5] This technical guide provides an in-depth overview of Cbl-b-IN-7, a potent inhibitor of Cbl-b, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. While comprehensive public data for this compound is limited, this guide leverages available information and data from closely related, well-characterized Cbl-b inhibitors such as NX-1607 to provide a thorough technical understanding.
Introduction to Cbl-b as a Therapeutic Target
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis by negatively regulating the activation of various immune cells, including T cells, B cells, and NK cells.[2][6] It functions by ubiquitinating key signaling proteins downstream of immune receptors, such as the T cell receptor (TCR), leading to their degradation or altered function.[3][7] This process raises the threshold for immune cell activation, requiring a co-stimulatory signal, such as from CD28, for a robust response.[7]
In the tumor microenvironment, the inhibitory function of Cbl-b can contribute to immune suppression, allowing cancer cells to evade immune surveillance.[8][9] Genetic knockout of Cbl-b in preclinical models has demonstrated enhanced anti-tumor immunity and tumor rejection.[3] Consequently, small molecule inhibitors of Cbl-b are being actively developed as a novel class of cancer immunotherapies.[4] These inhibitors aim to "release the brakes" on the immune system, enabling a more potent anti-cancer response.[10]
This compound: A Potent Cbl-b Inhibitor
This compound (also referred to as Compound 248 in patent literature) is a potent small molecule inhibitor of Cbl-b. It belongs to a class of lactam-containing compounds designed to inhibit the E3 ligase activity of Cbl-b.
Mechanism of Action
Cbl-b inhibitors like this compound function by locking the Cbl-b protein in an inactive, or "closed," conformation.[2][8] This allosteric inhibition prevents the conformational changes necessary for Cbl-b to bind to its E2 ubiquitin-conjugating enzyme and subsequently ubiquitinate its target substrates.[2][8] By inhibiting Cbl-b's E3 ligase activity, this compound prevents the ubiquitination and subsequent degradation or functional alteration of key signaling molecules in the T cell activation pathway.[1][4] This leads to a lowering of the T cell activation threshold, resulting in enhanced proliferation, cytokine production, and cytotoxic activity upon TCR stimulation, even in the absence of strong co-stimulation.[1][10]
Quantitative Data
Quantitative data for this compound is primarily available from patent literature. The table below summarizes the reported in vitro potency. Due to the limited availability of further specific data for this compound, representative data from the well-characterized and structurally related Cbl-b inhibitor NX-1607 is included for illustrative purposes.
| Parameter | This compound | NX-1607 (Representative Data) | Reference |
| Cbl-b IC50 (TR-FRET) | 6.7 nM | ~2.5 nM | ,[9] |
| c-Cbl IC50 (TR-FRET) | 5.2 nM | - | |
| T-Cell Activation (IL-2 Release EC50) | Data not publicly available | ~100-500 nM (varies by cell type and stimulation) | [9] |
| In vivo Tumor Growth Inhibition | Data not publicly available | Significant tumor growth inhibition in syngeneic mouse models (e.g., CT26) at doses of 10-30 mg/kg | [1] |
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Cbl-b in negatively regulating the T cell receptor (TCR) signaling pathway and the mechanism of action for a Cbl-b inhibitor.
Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors. This compound inhibits this process, enhancing T cell activation.
Experimental Workflow: In Vitro Characterization of this compound
The following diagram outlines a typical workflow for the in vitro characterization of a Cbl-b inhibitor like this compound.
Caption: A multi-step workflow is employed to characterize Cbl-b inhibitors from biochemical potency to in vivo efficacy.
Detailed Experimental Protocols
Cbl-b TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay is used to determine the IC50 value of an inhibitor against Cbl-b's E3 ligase activity.[11][12]
Principle: The assay measures the auto-ubiquitination of GST-tagged Cbl-b. A terbium-labeled anti-GST antibody serves as the FRET donor, and biotin-labeled ubiquitin, detected by a streptavidin-conjugated acceptor fluorophore, serves as the FRET acceptor. Inhibition of Cbl-b activity reduces the ubiquitination and thus the FRET signal.
Materials:
-
Recombinant GST-tagged Cbl-b
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotin-labeled ubiquitin
-
ATP
-
Terbium-labeled anti-GST antibody
-
Streptavidin-conjugated FRET acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient.
-
In a 384-well plate, add 2 µL of the inhibitor dilutions.
-
Prepare a master mix containing E1, E2, biotin-ubiquitin, and ATP in assay buffer.
-
Add 4 µL of the master mix to each well.
-
Add 4 µL of recombinant Cbl-b to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Prepare a detection mix containing the terbium-labeled anti-GST antibody and streptavidin-d2 in detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
In Vitro T Cell Activation and Cytokine Release Assay
This assay measures the effect of this compound on T cell activation by quantifying the release of cytokines like IL-2 and IFN-γ.[13][14]
Principle: Primary T cells are stimulated through their TCR in the presence of varying concentrations of the inhibitor. Increased cytokine secretion indicates enhanced T cell activation due to Cbl-b inhibition.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for T cell stimulation
-
This compound
-
ELISA or bead-based immunoassay kits for IL-2 and IFN-γ
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs or T cells from whole blood using density gradient centrifugation.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with a suboptimal concentration of plate-bound or soluble anti-CD3 antibody (and optionally a low concentration of anti-CD28).
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Harvest the cell culture supernatants.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or bead-based immunoassay according to the manufacturer's instructions.
-
Plot the cytokine concentrations against the inhibitor concentration to determine the EC50 value.
Cbl-b Ubiquitination Assay in Cells
This assay confirms that the inhibitor blocks the ubiquitination of Cbl-b's target proteins within a cellular context.[15]
Principle: Cells are treated with the inhibitor, and then a specific Cbl-b substrate is immunoprecipitated. The level of ubiquitination on the substrate is then assessed by Western blotting.
Materials:
-
A suitable cell line (e.g., Jurkat T cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody against a known Cbl-b substrate (e.g., PLCγ1)
-
Protein A/G agarose beads
-
Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture Jurkat T cells and treat with this compound or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-CD3) for a short period (5-15 minutes).
-
Lyse the cells in lysis buffer.
-
Pre-clear the lysates and then immunoprecipitate the target protein (e.g., PLCγ1) using a specific antibody and Protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the target protein.
-
Re-probe the membrane with the antibody against the target protein to confirm equal loading.
Conclusion
This compound represents a promising lead compound in the development of a new class of immuno-oncology agents. By targeting the E3 ubiquitin ligase Cbl-b, it effectively lowers the activation threshold of immune cells, leading to a more robust anti-tumor response. The data from related compounds like NX-1607, which is currently in clinical trials, further validates the therapeutic potential of this approach.[2][8] The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug developers working on the characterization and advancement of Cbl-b inhibitors. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in realizing the full therapeutic promise of Cbl-b inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 13. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. promega.com [promega.com]
The role of Cbl-b in cancer immunotherapy
An In-Depth Technical Guide to the Role of Cbl-b in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that has emerged as a critical intracellular immune checkpoint and a promising therapeutic target in oncology.[1][2][3] By negatively regulating the activation of key immune cells, particularly T cells and Natural Killer (NK) cells, Cbl-b plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[1][4][5] However, within the tumor microenvironment (TME), its function contributes to immune suppression, allowing cancer cells to evade detection and elimination.[1][6] This technical guide provides a comprehensive overview of the molecular mechanisms of Cbl-b, its role in regulating anti-tumor immunity, preclinical and clinical evidence supporting its inhibition, and detailed experimental protocols for its investigation.
Cbl-b: A Master Regulator of Immune Activation
Cbl-b is a member of the Casitas B-lineage lymphoma (Cbl) family of RING finger E3 ubiquitin ligases.[1][7] These enzymes mediate the covalent attachment of ubiquitin to substrate proteins, targeting them for degradation or altering their function.[1][8] Cbl-b is predominantly expressed in hematopoietic cells and is a crucial gatekeeper for immune cell activation, particularly in T lymphocytes.[4][5][7]
Structurally, Cbl-b contains several key functional domains:
-
Tyrosine Kinase Binding (TKB) Domain: Recognizes and binds to specific phosphorylated tyrosine residues on target proteins.[7][9]
-
RING Finger Domain: Recruits ubiquitin-conjugating enzymes (E2) to catalyze the transfer of ubiquitin to the substrate.[2][7]
-
Ubiquitin-Associated (UBA) Domain: Interacts with ubiquitin, potentially influencing the type of ubiquitin chain formed.[7]
Cbl-b's primary role is to set the activation threshold for T cells. It ensures that T cell activation requires two distinct signals: T-cell receptor (TCR) engagement with an antigen and co-stimulation from a receptor like CD28.[6][7][10] In the absence of the CD28 co-stimulatory signal, Cbl-b becomes active and ubiquitinates key downstream signaling proteins, leading to T cell anergy or tolerance.[6][7][11]
The Role of Cbl-b in Immune Cells
Cbl-b's regulatory function extends across both the adaptive and innate immune systems.
-
T Cells: Cbl-b is a master negative regulator of T cell activation.[2][6] Genetic deletion or inhibition of Cbl-b allows T cells to become fully activated by TCR stimulation alone, bypassing the need for CD28 co-stimulation.[10][12] Cbl-b-deficient T cells exhibit enhanced proliferation, cytokine production (IFN-γ, IL-2), and resistance to suppression by regulatory T cells (Tregs) and TGF-β.[4][5][13]
-
Natural Killer (NK) Cells: Cbl-b also dampens NK cell activation and cytotoxicity.[4][6] Inhibition of Cbl-b enhances NK cell-mediated killing of tumor cells.[6]
-
Dendritic Cells (DCs): In DCs, Cbl-b deficiency leads to increased production of pro-inflammatory cytokines like TNF-α and IL-6 upon Toll-like receptor (TLR) stimulation.[6]
-
B Cells: Cbl-b negatively regulates B-cell receptor (BCR) and CD40 signaling, with its deficiency leading to hyperproliferation in response to CD40 stimulation.[4][7]
Key Signaling Pathways Modulated by Cbl-b
Cbl-b integrates signals from multiple co-stimulatory and co-inhibitory pathways to fine-tune the immune response. It acts as a central node downstream of critical immune checkpoint receptors.
-
TCR and CD28 Signaling: Upon TCR engagement without CD28 co-stimulation, Cbl-b is activated and targets several key signaling intermediates for ubiquitination and subsequent degradation or inactivation. These substrates include Phospholipase C-γ1 (PLC-γ1), Protein Kinase C-θ (PKC-θ), and the p85 subunit of PI3K.[7][14][15] CD28 signaling, conversely, leads to the degradation of Cbl-b itself, thus lifting the brake on T cell activation.[1][7]
-
CTLA-4 and PD-1 Signaling: The inhibitory receptors CTLA-4 and PD-1 promote immune tolerance, in part by leveraging Cbl-b. CTLA-4 engagement induces Cbl-b expression, reinforcing the threshold for T cell activation.[6][7] Cbl-b is also a critical downstream mediator of PD-1/PD-L1 signaling, and Cbl-b knockout has been shown to impair tumor regression in response to PD-L1 blockade in some models.[6]
Below is a diagram illustrating the central role of Cbl-b in T cell activation.
Preclinical Evidence: Targeting Cbl-b for Cancer Therapy
A substantial body of preclinical data validates Cbl-b as a potent target for cancer immunotherapy.
Genetic Knockout Models
Studies using Cbl-b knockout (Cbl-b-/-) mice have been instrumental in demonstrating its therapeutic potential. These mice exhibit spontaneous rejection of various transplanted tumors and are resistant to subsequent tumor rechallenges.[4][16] This anti-tumor effect is primarily mediated by hyperactive CD8+ T cells and NK cells.[4]
| Model | Finding | Reference |
| UVB-induced tumor model | >80% of Cbl-b-/- mice spontaneously rejected tumors compared to wild-type mice. | [6][13] |
| TC-1 tumor model | Adoptively transferred Cbl-b-/- CD8+ T cells eradicated established tumors. | [6][13] |
| EL4 and EG7 lymphoma models | Cbl-b-/- mice demonstrated dramatically reduced tumor growth of both weakly and highly immunogenic tumors. | [4] |
| ATM-/- spontaneous lymphoma | Crossing onto a Cbl-b-/- background prevented the development of spontaneous T cell lymphomas. | [4] |
Pharmacological Inhibition
The development of small molecule inhibitors targeting Cbl-b has translated the genetic findings into a viable therapeutic strategy.[1][6] These inhibitors are designed to block the E3 ligase activity of Cbl-b, thereby preventing the ubiquitination of its target proteins and lowering the threshold for immune cell activation.[3][17]
| Compound | Mechanism | Preclinical Findings | Reference |
| NX-1607 (Nurix Therapeutics) | Oral small molecule inhibitor. | Enhances T cell activation, reduces T cell exhaustion, and induces T cell-dependent tumor regression in mouse lymphoma models. | [3][18] |
| HST-1011 (HotSpot Therapeutics) | Oral, selective, allosteric inhibitor. | Binds to a "natural hotspot" to inactivate Cbl-b, leading to activation of T cells and NK cells and anti-tumor immune responses. | [6][19] |
| NTX-801 (Nimbus Therapeutics) | Small molecule inhibitor. | Demonstrated strong immune cell activation and significant tumor growth inhibition in a syngeneic mouse model, with complete responses when combined with anti-PD-1. | [20] |
| C7683 (Nx-1607 analogue) | Small molecule inhibitor. | Acts as an "intramolecular glue," locking Cbl-b in an inactive conformation by binding to the TKBD and linker helix region. | [3][21][22] |
Clinical Development of Cbl-b Inhibitors
The promising preclinical data have led to the advancement of Cbl-b inhibitors into clinical trials for patients with advanced solid tumors.
-
NX-1607: Nurix Therapeutics is evaluating NX-1607 in an ongoing Phase 1 trial in adults with a range of advanced malignancies.[3][18][23] Initial data have shown that treatment results in dose-dependent pharmacologic activity consistent with target engagement and immune modulation.[23]
-
HST-1011: HotSpot Therapeutics is conducting a Phase 1/2 clinical study to evaluate HST-1011 alone and in combination with the anti-PD-1 therapy cemiplimab in patients with advanced solid tumors.[19]
-
APN401: This is an ex vivo cell therapy approach where siRNA is used to silence Cbl-b in patient-derived immune cells, which are then re-infused. Initial results from a Phase 1b trial in patients with advanced solid tumors have shown signs of clinical activity, correlating Cbl-b silencing with increased cytokine induction (IFN-γ, IL-2, TNF-α).
Key Experimental Protocols
Investigating the function of Cbl-b and the efficacy of its inhibitors involves a range of standard and specialized immunological and oncological assays.
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a typical workflow for evaluating a Cbl-b inhibitor in a mouse model.
Objective: To assess the anti-tumor efficacy of a Cbl-b inhibitor, alone or in combination with checkpoint blockade (e.g., anti-PD-1).
Methodology:
-
Cell Culture: Culture a syngeneic murine tumor cell line (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) in appropriate media.
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (typically 0.5-1 x 10^6 cells) into the flank of 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, Cbl-b inhibitor, anti-PD-1 antibody, Combination). Administer the Cbl-b inhibitor via the appropriate route (e.g., oral gavage) and schedule (e.g., daily). Administer antibodies via intraperitoneal injection (e.g., twice weekly).
-
Endpoint Analysis:
-
Continue monitoring tumor growth until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes.
-
Immunophenotyping: Prepare single-cell suspensions and perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, NK cells) and their activation status (e.g., expression of CD44, CD69, IFN-γ, Granzyme B).
-
Histology: Perform immunohistochemistry (IHC) on tumor sections to visualize and quantify tumor-infiltrating lymphocytes (TILs).
-
In Vitro T Cell Activation Assay
Objective: To determine the effect of a Cbl-b inhibitor on T cell activation, proliferation, and cytokine production.
Methodology:
-
T Cell Isolation: Isolate primary T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
-
Plate Coating: Coat 96-well plates with an anti-CD3 antibody (e.g., OKT3 for human, 2C11 for mouse) to provide the primary TCR signal. For co-stimulation conditions, also coat with an anti-CD28 antibody.
-
Cell Plating and Treatment: Plate the isolated T cells in the antibody-coated wells. Add the Cbl-b inhibitor at various concentrations. Include vehicle-only and unstimulated controls.
-
Incubation: Culture the cells for 48-72 hours.
-
Proliferation Analysis:
-
Add a proliferation dye (e.g., CFSE) to T cells before plating and measure dye dilution by flow cytometry after incubation.
-
Alternatively, add BrdU or ³H-thymidine during the final hours of culture and measure incorporation.
-
-
Cytokine Analysis: Collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead array (e.g., Luminex).
-
Activation Marker Analysis: Harvest cells and stain for surface activation markers (e.g., CD25, CD69) for analysis by flow cytometry.
Cbl-b Ubiquitination Assay
Objective: To confirm that a compound inhibits the E3 ligase activity of Cbl-b.
Methodology:
-
Cell Culture and Lysis: Use a relevant cell line (e.g., Jurkat T cells) or primary T cells. Stimulate the cells as required and treat with the Cbl-b inhibitor and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated substrates to accumulate. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against a known Cbl-b substrate (e.g., PLC-γ1) conjugated to protein A/G beads to pull down the target protein.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the target protein. A decrease in the ubiquitin signal in inhibitor-treated samples compared to vehicle indicates successful inhibition of Cbl-b E3 ligase activity.
Conclusion and Future Directions
Cbl-b stands out as a high-potential, druggable target in immuno-oncology.[1][6] Its role as an intracellular master regulator of both innate and adaptive immunity provides a unique opportunity to overcome resistance to existing checkpoint inhibitors and broaden the utility of cancer immunotherapy.[6][24] The ongoing clinical trials of small molecule inhibitors and cell therapies targeting Cbl-b are highly anticipated.
Future research will focus on:
-
Biomarker Identification: Identifying patient populations most likely to respond to Cbl-b inhibition based on specific gene expression profiles or TME characteristics.[6][24]
-
Combination Strategies: Optimizing combination therapies, particularly with PD-1/PD-L1 inhibitors, to achieve synergistic anti-tumor effects.[20]
-
Understanding Resistance: Investigating potential mechanisms of resistance to Cbl-b-targeted therapies.
-
Expanding to Other Indications: Exploring the therapeutic potential of Cbl-b modulation in other areas, such as chronic infections and autoimmune diseases.[3][25]
The strategic inhibition of Cbl-b holds substantial promise for reinvigorating the anti-tumor immune response and represents a significant advancement in the field of cancer immunotherapy.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 9. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 17. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 18. ashpublications.org [ashpublications.org]
- 19. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at 2023 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 20. nimbustx.com [nimbustx.com]
- 21. Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | bioRxiv [biorxiv.org]
- 22. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Cbl-b Protein Domains and Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical negative regulator of immune cell activation, particularly in T-cells and Natural Killer (NK) cells.[1][2][3] By setting the activation threshold for immune responses, Cbl-b plays a crucial role in maintaining peripheral immune tolerance.[4][5] Its function as an intracellular immune checkpoint has made it an attractive therapeutic target for immuno-oncology, with the goal of enhancing anti-tumor immunity by inhibiting its activity.[6][7][8] This guide provides an in-depth overview of Cbl-b's domain architecture, its role in signaling pathways, the mechanisms of inhibitor binding, and key experimental protocols for its study.
Cbl-b Protein Domain Architecture
Cbl-b, like other members of the Cbl family, possesses a highly conserved modular structure. The N-terminal region contains the necessary domains for its E3 ligase activity, while the C-terminal portion is involved in protein-protein interactions and dimerization.[4][8][9]
-
Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain is unique to Cbl proteins and is responsible for recognizing and binding to specific phosphorylated tyrosine (pTyr) motifs on substrate proteins, such as ZAP-70 and Syk.[2][4][10] The TKB domain itself is a composite structure comprising three distinct subdomains: a four-helix bundle (4H), a calcium-binding EF hand, and a variant SH2 domain.[4][11] This domain is the primary determinant of substrate specificity.[10]
-
Linker Helix Region (LHR): A short, highly conserved helical region that connects the TKB and RING domains.[2][12] The LHR is not merely a passive connector; it plays a critical regulatory role. For Cbl-b to become active, a specific tyrosine residue within this linker (Tyr363) must be phosphorylated.[4][8] This phosphorylation event induces a conformational change that unmasks the RING domain, switching the protein from an inactive to an active state.[2][4]
-
RING Finger Domain: The "Really Interesting New Gene" (RING) domain confers the catalytic E3 ubiquitin ligase activity.[9] It functions by recruiting a ubiquitin-conjugating enzyme (E2) that is loaded with ubiquitin, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target substrate protein.[2][4][13]
-
Proline-Rich (PR) Region: Located in the C-terminal half, this region contains motifs that bind to the SH3 domains of various adaptor and signaling proteins, such as CIN85.[4][10] This allows Cbl-b to function as a scaffold, bringing together different components of signaling pathways.
-
Ubiquitin-Associated (UBA) Domain: Found at the C-terminus, the UBA domain interacts with ubiquitin itself.[4] This interaction is crucial for the dimerization of Cbl-b, a process that is regulated by ubiquitin binding and is required for the efficient ubiquitination of its substrates.[4][14] Interestingly, while highly similar in sequence to the UBA domain of its homolog c-Cbl, the Cbl-b UBA domain has a much greater affinity for ubiquitin.[2][15]
The Role of Cbl-b in T-Cell Activation Signaling
Cbl-b acts as a master gatekeeper of T-cell activation.[5][16] For a naïve T-cell to become fully activated, it requires two signals from an antigen-presenting cell (APC): Signal 1 through the T-cell receptor (TCR) recognizing a specific antigen, and Signal 2, a co-stimulatory signal, typically via the CD28 receptor. In the absence of the CD28 co-stimulation, Cbl-b becomes a dominant force, targeting key downstream signaling proteins for ubiquitination and subsequent degradation or inactivation.[10][16] This process raises the activation threshold and can lead to a state of T-cell anergy (unresponsiveness).[5][10]
Key targets of Cbl-b in the TCR signaling pathway include:
-
PI3K (Phosphatidylinositol 3-kinase): Cbl-b can target the p85 regulatory subunit of PI3K for ubiquitination.[16][17]
-
Vav1: A crucial GDP/GTP exchange factor that Cbl-b ubiquitinates, suppressing its activity.[10]
-
PKC-θ (Protein Kinase C-theta): Cbl-b associates with and regulates the activation of PKC-θ, which is essential for the NF-κB activation pathway.[18]
-
Crk-L: Cbl-b ubiquitinates the adaptor protein Crk-L, which disrupts its association with C3G and down-regulates Rap-1 activation.[2]
When CD28 is engaged, it triggers signaling cascades that lead to the ubiquitination and degradation of Cbl-b itself, effectively removing the "brake" on T-cell activation.[6][9] Therefore, inhibiting Cbl-b pharmacologically is designed to mimic this effect, lowering the T-cell activation threshold even in the absence of a strong co-stimulatory signal.[16][19]
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ebi.ac.uk [ebi.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for ubiquitin-mediated dimerization and activation of the ubiquitin protein ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential ubiquitin binding of the UBA domains from human c-Cbl and Cbl-b: NMR structural and biochemical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 19. aacrjournals.org [aacrjournals.org]
Understanding the Cbl-b family of proteins
An In-depth Technical Guide to the Cbl-b Family of Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Casitas B-lineage lymphoma (Cbl) family of proteins, particularly Cbl-b, are critical regulators of intracellular signaling pathways, acting primarily as E3 ubiquitin ligases. Cbl-b is a key gatekeeper of immune activation, establishing the threshold for T-cell activation and maintaining peripheral tolerance.[1] Its role in negatively regulating both adaptive and innate immunity has positioned it as a significant therapeutic target for a range of human diseases, including cancer and autoimmune disorders.[2][3] This guide provides a comprehensive technical overview of the Cbl-b protein, including its structure, enzymatic function, role in key signaling cascades, and its potential in drug development. Detailed experimental protocols and quantitative data are presented to serve as a resource for the scientific community.
Core Concepts: Structure and Function of Cbl-b
The Cbl family in mammals consists of three members: c-Cbl, Cbl-b, and Cbl-c (also known as Cbl-3).[3][4] c-Cbl and Cbl-b are highly homologous and widely expressed, while Cbl-c is a shorter isoform found mainly in epithelial cells.[4] Cbl-b is a multi-domain protein that functions both as an E3 ubiquitin ligase and as a molecular scaffold or adaptor protein.[2][5]
Domain Architecture
The structure of Cbl-b is integral to its function, comprising several conserved domains:
-
Tyrosine Kinase Binding (TKB) Domain: Located at the N-terminus, this domain is responsible for substrate specificity. It recognizes and binds to specific phosphorylated tyrosine (pY) residues on target proteins, such as receptor and non-receptor tyrosine kinases.[2][5] The TKB domain itself is a composite structure containing a four-helix bundle (4H), a calcium-binding EF-hand, and a divergent SH2 domain, which collectively form an integrated phosphoprotein-recognition module.[6]
-
Linker Helix Region (LHR): A flexible helical region that connects the TKB and RING domains. This region is crucial for the regulation of Cbl-b's E3 ligase activity.[7] Phosphorylation of a key tyrosine residue (Y363) in this linker disrupts an autoinhibitory interaction with the TKB domain, leading to a conformational change that activates the E3 ligase function.[6]
-
RING Finger (RF) Domain: The "Really Interesting New Gene" finger domain confers E3 ubiquitin ligase activity.[2] It does not form a covalent intermediate with ubiquitin itself but recruits a ubiquitin-conjugating enzyme (E2) that is charged with ubiquitin (E2~Ub), facilitating the direct transfer of ubiquitin to a lysine residue on the substrate protein.[5][6]
-
Proline-Rich Region (PRR): This C-terminal region contains multiple binding motifs for Src Homology 3 (SH3) domain-containing proteins, allowing Cbl-b to act as an adaptor protein, bringing other signaling molecules into the complex.[2][5]
-
Ubiquitin-Associated (UBA) Domain: Located at the C-terminus, this domain allows Cbl-b to bind to ubiquitinated proteins, which may play a role in regulating downstream signaling events or the processivity of ubiquitination.[5]
Enzymatic Function: The Ubiquitination Cascade
Cbl-b functions as the final enzyme in the ubiquitination cascade, a critical post-translational modification process. This cascade involves three key enzymes:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[5]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[5]
-
E3 (Ubiquitin Ligase - Cbl-b): Binds to both the substrate (via the TKB domain) and the E2~Ub complex (via the RING domain), catalyzing the transfer of ubiquitin to the substrate.[2][5]
The type of ubiquitination determines the fate of the target protein. Polyubiquitination through lysine-48 (K48) typically targets proteins for degradation by the 26S proteasome, whereas monoubiquitination or multi-monoubiquitination often signals for protein trafficking, such as endocytosis and lysosomal degradation.[5]
Cbl-b in Immune Regulation
Cbl-b is a master regulator of immune responses, particularly in T lymphocytes, where it acts as a critical checkpoint to prevent unwarranted activation and autoimmunity.[8]
T-Cell Activation and Tolerance
In naive T-cells, full activation requires two signals: Signal 1 through the T-cell receptor (TCR) recognizing a specific antigen, and Signal 2, a co-stimulatory signal, most commonly via the CD28 receptor. Cbl-b is the key molecule that enforces this requirement for co-stimulation.[8] In the absence of a CD28 signal, Cbl-b remains active and ubiquitinates key downstream signaling molecules of the TCR pathway, such as PLCγ1, Vav1, and the p85 subunit of PI3K, thereby terminating the activation signal and inducing a state of unresponsiveness known as anergy.[8][9]
When CD28 is engaged, it triggers signaling cascades that lead to the ubiquitination and proteasomal degradation of Cbl-b itself, effectively "releasing the brake" and permitting full T-cell activation, proliferation, and IL-2 production.[8] Consequently, T-cells from Cbl-b knockout mice are hyperresponsive; they can be fully activated by TCR stimulation alone, without the need for CD28 co-stimulation, and are resistant to anergy induction.[8][10]
B-Cell and NK-Cell Regulation
Cbl-b also plays a regulatory role in other immune cells. In B-cells, it negatively regulates B-cell receptor (BCR) signaling by targeting the tyrosine kinase Syk for ubiquitination and degradation.[11] In Natural Killer (NK) cells, Cbl-b deficiency leads to enhanced anti-tumor activity, indicating a similar negative regulatory function.[3]
Role in Disease and Therapeutic Implications
The potent immune-suppressing function of Cbl-b makes it a critical molecule in both autoimmunity and cancer.
-
Autoimmunity: Because Cbl-b is essential for maintaining T-cell tolerance, its absence leads to a breakdown of self-tolerance. Mice deficient in Cbl-b are highly susceptible to developing spontaneous and induced autoimmune diseases.[11]
-
Cancer Immunology: The ability of Cbl-b to suppress T-cell and NK-cell function is a significant barrier to effective anti-tumor immunity. Tumors can exploit this checkpoint to evade immune destruction. Genetic knockout of Cbl-b in mice results in spontaneous rejection of various transplanted tumors.[12] This has made Cbl-b a highly attractive target for cancer immunotherapy. The goal of Cbl-b inhibitors is to pharmacologically mimic the genetic knockout, unleashing the full potential of the patient's immune system to attack cancer cells.[7][13]
Quantitative Data
Cbl-b Substrates and Interacting Partners
Cbl-b interacts with a wide array of signaling proteins. The interaction is typically dependent on the phosphorylation of tyrosine residues on the substrate, which are then recognized by the Cbl-b TKB domain.
| Substrate/Partner | Cell Type(s) | Function Regulated | Reference(s) |
| ZAP-70 / Syk | T-Cells, B-Cells | TCR/BCR signaling, activation | [14][15][16] |
| PLCγ1 | T-Cells | TCR signaling, calcium mobilization | [8][9] |
| Vav1 | T-Cells | TCR signaling, cytoskeletal rearrangement | [5][9] |
| PI3K (p85) | T-Cells | Co-stimulation, cell survival | [5] |
| PDGFRβ | Fibroblasts | Receptor internalization, chemotaxis | [14] |
| Crk-L | T-Cells | Adhesion, Rap1 activation | [5] |
| SMAD7 | T-Cells | TGF-β signaling, Treg function | [9] |
Potency of Cbl-b Small Molecule Inhibitors
The development of small molecule inhibitors targeting Cbl-b's E3 ligase activity is a major focus of cancer immunotherapy research.
| Inhibitor | Assay Type | Potency | Reference(s) |
| NX-1607 | HTRF Assay (in vitro) | IC₅₀ = 59 nM | [1] |
| NX-1607 | T-cell IL-2 Production | EC₅₀ (2.5x) = 130 nM | [1] |
| NX-1607 | SPR Binding Assay | Kᴅ = 0.4 nM | [1] |
| C7683 (NX-1607 analogue) | SPR Binding Assay | Kᴅ = 8-12 nM | [7] |
| NRX-8 | Binding Assay | Kᴅ = 20 nM | [6] |
| Ageliferin Derivatives | Enzymatic Assay (in vitro) | IC₅₀ = 18-35 µM | [17] |
Functional Consequences of Cbl-b Deficiency in T-Cells
Genetic deletion of Cbl-b leads to significant, quantifiable changes in T-cell function.
| Parameter | Cell Type | Effect of Cbl-b Knockout | Reference(s) |
| IL-2 Production | Human CD4+ T-Cells | Significantly increased at baseline and upon TCR stimulation | [9][11][17] |
| Proliferation | Murine CD8+ T-Cells | Hyperproliferation, resistance to Treg suppression | [8] |
| CD25 Expression | Human CD4+ T-Cells | Significantly higher at baseline and upon TCR stimulation | [11] |
| CD69 Expression | Human CD4+ T-Cells | Significantly higher at baseline and upon TCR stimulation | [11] |
| PLCγ1 Phosphorylation | Jurkat T-Cells | Increased in a dose-dependent manner with inhibitor NX-1607 | [18] |
| Src Phosphorylation | Fibroblasts (c-Cbl/Cbl-b DKO) | Elevated upon PDGF stimulation | [14] |
Key Experimental Protocols
Protocol: In Vitro Ubiquitination Assay
This protocol is used to determine if a substrate protein is ubiquitinated by Cbl-b in a controlled, cell-free system.
Reagents:
-
Recombinant E1 Activating Enzyme
-
Recombinant E2 Conjugating Enzyme (e.g., UbcH5b)
-
Recombinant, purified Cbl-b (E3 Ligase)
-
Recombinant, purified substrate protein
-
Biotinylated-Ubiquitin
-
ATP solution (2 mM)
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume, add the components in the following order:
-
Water to final volume
-
5 µL of 10x Ubiquitination Buffer
-
Recombinant E1 (final concentration ~50 nM)
-
Recombinant E2 (final concentration ~100-200 nM)
-
Biotinylated-Ubiquitin (final concentration ~5 µM)
-
Substrate protein (final concentration ~200 nM)
-
Recombinant Cbl-b (final concentration ~20-50 nM)
-
-
Initiate the reaction by adding 5 µL of 2 mM ATP solution. For a negative control, add 5 µL of water instead of ATP.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect ubiquitination by Western blotting using Streptavidin-HRP (to detect biotinylated-ubiquitin) or an antibody specific to the substrate. A ladder of higher molecular weight bands corresponding to the substrate indicates successful ubiquitination.
Protocol: Immunoprecipitation (IP) of Cbl-b and Interacting Proteins
This protocol is used to isolate Cbl-b from a cell lysate to identify its binding partners or analyze its post-translational modifications.
Reagents:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-Cbl-b antibody.
-
Isotype control IgG (e.g., Rabbit IgG).
-
Protein A/G magnetic beads or agarose resin.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE loading buffer).
Procedure:
-
Cell Lysis: Lyse cultured cells (e.g., ~1-2 x 10⁷ T-cells) in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 20 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads. Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Immunoprecipitation: Add 2-5 µg of anti-Cbl-b antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture: Add 30-50 µL of washed Protein A/G beads to each tube and incubate with rotation for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose). Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 30-50 µL of 1x SDS-PAGE loading buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect Cbl-b and any co-immunoprecipitated proteins.
Protocol: T-Cell Proliferation Assay (CFSE-based)
This protocol measures T-cell proliferation by tracking the dilution of a fluorescent dye, CFSE, as cells divide.
Reagents:
-
Isolated T-cells (e.g., from wild-type vs. Cbl-b knockout mice).
-
CFSE (Carboxyfluorescein succinimidyl ester) dye.
-
Complete RPMI-1640 medium.
-
T-cell activation stimulus (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
FACS buffer (PBS + 2% FBS).
Procedure:
-
Cell Preparation: Isolate primary T-cells and resuspend them in PBS at a concentration of 10-20 x 10⁶ cells/mL.
-
CFSE Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5-10 volumes of cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.
-
Plating and Stimulation: Resuspend the CFSE-labeled cells in complete medium and plate them in a tissue culture plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to the desired wells. Include an unstimulated control.
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO₂.
-
Harvesting and Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer.
-
Data Interpretation: Analyze the CFSE fluorescence in the live-cell gate. Unproliferated cells will form a single bright peak. With each cell division, the CFSE intensity will halve, resulting in a series of peaks with progressively lower fluorescence. The proliferation index and percentage of divided cells can be calculated using analysis software. Compare the profiles of wild-type vs. Cbl-b knockout T-cells under different stimulation conditions.[19][20]
Conclusion
Cbl-b is a central negative regulator of immune cell activation with a well-defined role as an E3 ubiquitin ligase. Its function as a gatekeeper for T-cell activation and tolerance places it at a critical nexus in the balance between immunity and autoimmunity. The profound anti-tumor effects observed upon Cbl-b deletion have validated it as a premier target for cancer immunotherapy. The ongoing development of potent and selective small molecule inhibitors, such as NX-1607, holds significant promise for a new class of therapeutics designed to overcome immune suppression in the tumor microenvironment and enhance the efficacy of cancer treatments.[13][18] A deep, mechanistic understanding of Cbl-b function, aided by the quantitative and methodological approaches outlined in this guide, is essential for realizing the full therapeutic potential of targeting this pathway.
References
- 1. nurixtx.com [nurixtx.com]
- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. NX-1607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ubiquitin Ligases c-Cbl and Cbl-b Negatively Regulate Platelet-derived Growth Factor (PDGF) BB-induced Chemotaxis by Affecting PDGF Receptor β (PDGFRβ) Internalization and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A direct interaction between the adaptor protein Cbl-b and the kinase zap-70 induces a positive signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. nurixtx.com [nurixtx.com]
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-7 in In-Vitro T-Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint.[1][2] As an E3 ubiquitin ligase, Cbl-b negatively regulates T-cell activation, establishing a key threshold for immune responses.[2][3][4] It functions downstream of the T-cell receptor (TCR) and, particularly in the absence of CD28 co-stimulation, targets essential signaling proteins for degradation, thereby promoting immune tolerance.[2][3][5] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can lower the T-cell activation threshold, enhance anti-tumor immunity, and reverse T-cell exhaustion.[5][6][7]
Cbl-b-IN-7 is a potent, cell-permeable small molecule inhibitor of Cbl-b.[8] These application notes provide detailed protocols for utilizing this compound to modulate and study T-cell function in various in-vitro settings.
Mechanism of Action
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated. Cbl-b attenuates this signal by ubiquitinating key downstream effector molecules, including Phospholipase C gamma 1 (PLCγ1) and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[2][3] This action dampens the activation of critical pathways such as the MAPK/ERK and PI3K/Akt signaling axes, which are essential for T-cell activation, proliferation, and cytokine production.[2]
This compound acts as an intramolecular glue, locking Cbl-b in an inactive conformation.[1][6] By inhibiting the E3 ligase activity of Cbl-b, the inhibitor prevents the ubiquitination and subsequent degradation of these key signaling proteins. This results in sustained and enhanced downstream signaling, leading to robust T-cell activation even with suboptimal stimulation.[2]
Data Presentation
Quantitative data for this compound and its expected effects in cellular assays are summarized below.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Cbl-b / c-Cbl | [8] |
| IC₅₀ (Cbl-b) | 6.7 nM | [8] |
| IC₅₀ (c-Cbl) | 5.2 nM | [8] |
| Mechanism | E3 Ubiquitin Ligase Inhibitor |[8] |
Table 2: Expected Cellular Effects of this compound in Primary Human T-Cells
| Assay | Readout | Stimulus | Expected Effect with this compound | Concentration Range |
|---|---|---|---|---|
| T-Cell Activation | % CD69+ / CD25+ Cells | anti-CD3 | Dose-dependent increase | 10 nM - 1 µM |
| T-Cell Proliferation | Proliferation Index | anti-CD3/CD28 | Dose-dependent increase | 10 nM - 1 µM |
| Cytokine Release | IL-2 Concentration (pg/mL) | anti-CD3 | Dose-dependent increase | 10 nM - 1 µM |
| Cytokine Release | IFN-γ Concentration (pg/mL) | anti-CD3 | Dose-dependent increase | 10 nM - 1 µM |
| Signaling | p-PLCγ1 Levels | anti-CD3 | Dose-dependent increase | 100 nM - 5 µM |
Experimental Protocols
Protocol 1: In-Vitro T-Cell Activation Assay
This protocol measures the expression of early (CD69) and mid-term (CD25) activation markers on T-cells following stimulation.
Methodology:
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate Cells: Resuspend PBMCs in complete RPMI-1640 medium and seed into a 96-well flat-bottom plate at 2 x 10⁵ cells/well.
-
Prepare Inhibitor: Prepare a 2x stock of this compound at various concentrations (e.g., ranging from 20 nM to 2 µM) in complete medium. Add 50 µL of the 2x inhibitor stock to the appropriate wells. Add medium with vehicle (DMSO) for control wells.
-
Prepare Stimulus: Prepare a 4x stock of anti-CD3 antibody (e.g., clone OKT3) in complete medium.
-
Stimulate Cells: Add 50 µL of 4x anti-CD3 antibody to achieve a final concentration of 1 µg/mL. For unstimulated controls, add 50 µL of medium.
-
Incubate: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Stain and Acquire: Harvest cells and stain with fluorescently-conjugated antibodies against CD3, CD8, CD69, and CD25. Analyze by flow cytometry.
-
Analyze Data: Gate on CD3+ T-cells (and subsequently CD8+ or CD4+ subsets) and quantify the percentage of cells expressing CD69 and CD25.
Protocol 2: T-Cell Proliferation Assay
This protocol assesses the impact of this compound on the proliferative capacity of T-cells.
Methodology:
-
Isolate T-Cells: Isolate primary T-cells from PBMCs using a pan-T-cell negative selection kit.
-
Label with Dye: Resuspend T-cells at 1 x 10⁶ cells/mL in PBS. Add CellTrace™ Violet (or CFSE) to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.
-
Quench and Wash: Quench the staining reaction by adding 5 volumes of complete medium. Wash the cells twice.
-
Plate Cells: Resuspend labeled T-cells in complete medium and plate at 1 x 10⁵ cells/well in a 96-well round-bottom plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add Inhibitor: Add this compound at various final concentrations. Include a vehicle control.
-
Incubate: Culture cells for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Acquire and Analyze: Harvest cells and analyze by flow cytometry. Gate on the live lymphocyte population and analyze the histogram of the proliferation dye to determine the proliferation index using appropriate software (e.g., FlowJo).
Protocol 3: Cytokine Release Assay
This protocol quantifies the secretion of key pro-inflammatory cytokines, such as IL-2 and IFN-γ, from T-cells.
Methodology:
-
Isolate and Plate Cells: Isolate PBMCs and plate them in a 96-well plate as described in Protocol 1.
-
Add Inhibitor: Add this compound at desired final concentrations.
-
Stimulate Cells: Add anti-CD3/CD28 antibodies or beads to stimulate the T-cells.
-
Incubate: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Collect Supernatant: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Quantify Cytokines: Measure the concentration of IL-2 and IFN-γ in the supernatant using a standard ELISA kit or a multiplex bead-based assay (e.g., CBA) according to the manufacturer’s instructions.
-
Analyze Data: Generate a standard curve and calculate the cytokine concentrations for each condition. Compare the results from this compound treated wells to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nurixtx.com [nurixtx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-7 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a crucial intracellular immune checkpoint and an E3 ubiquitin ligase that negatively regulates T-cell and Natural Killer (NK) cell activation.[1][2][3] Its role in dampening anti-tumor immunity has made it a compelling target for cancer immunotherapy.[4][5] Inhibition of Cbl-b has been shown to lower the activation threshold of T cells, enhance cytotoxic T lymphocyte and NK cell function, and promote tumor regression in various preclinical models.[1][6][7] Cbl-b-IN-7 is a representative small molecule inhibitor designed to target the E3 ligase activity of Cbl-b, thereby unleashing a potent anti-tumor immune response.
These application notes provide detailed protocols for the use of a representative Cbl-b inhibitor, referred to herein as this compound, in syngeneic mouse tumor models, along with expected outcomes based on preclinical data from structurally related inhibitors such as NX-1607.
Mechanism of Action
Cbl-b acts as a negative regulator of immune cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[2][5] This ubiquitination marks the proteins for degradation, thereby attenuating the activation signal. Cbl-b inhibitors, such as this compound, function by binding to Cbl-b and preventing its E3 ligase activity.[2] This inhibition leads to sustained signaling through the TCR and other activating receptors, resulting in enhanced T-cell and NK-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[4][6]
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of a Cbl-b Inhibitor (as a proxy for this compound) in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Reference |
| CT-26 (Colon Carcinoma) | BALB/c | Vehicle | - | - | 0% | [8][9] |
| Cbl-b Inhibitor | 10 mg/kg, PO, QD | Not Reported | Not Reported | [9] | ||
| Cbl-b Inhibitor | 30 mg/kg, PO, QD | 71% | Not Reported | [9] | ||
| MC38 (Colon Adenocarcinoma) | C57BL/6 | Vehicle | - | - | Not Reported | [8] |
| Cbl-b Inhibitor | 30 mg/kg, PO, QD | Significant anti-tumor activity | Not Reported | [8] | ||
| 4T1 (Breast Cancer) | BALB/c | Vehicle | - | - | Not Reported | [8] |
| Cbl-b Inhibitor | 10 mg/kg, PO, QD | Significant anti-tumor activity | Not Reported | [8] | ||
| Cbl-b Inhibitor | 30 mg/kg, PO, QD | Significant anti-tumor activity | Not Reported | [8] | ||
| A20 (B-cell Lymphoma) | BALB/c | Vehicle | - | - | Not Reported | [10] |
| Cbl-b Inhibitor | 3, 10, 30, 60 mg/kg, PO, QD | Dose-dependent tumor regression | Mice with CR rejected tumor rechallenge | [10] |
PO, QD: Oral administration, once daily.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in the CT-26 Model Following Cbl-b Inhibitor Treatment
| Cell Population | Vehicle Control | Cbl-b Inhibitor (30 mg/kg) | Fold Change | Reference |
| Total TILs (per gram of tumor) | Baseline | Increased | Significant Increase | [9] |
| CD8+ T cells (% of CD45+) | Baseline | Increased | Significant Increase | [9] |
| Total CD8+ T cells (per gram of tumor) | Baseline | Increased | Significant Increase | [9] |
| CD8+ T cell to Treg Ratio | Baseline | Increased | Significant Increase | [9] |
| Activated (Granzyme B+) NK cells | Baseline | Increased | Significant Increase | [11] |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
1. Cell Culture and Tumor Implantation:
-
Culture murine tumor cells (e.g., CT-26, MC38, or 4T1) in appropriate media and conditions.[12][13][14]
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS.
-
Subcutaneously inject 1 x 10^6 tumor cells in a volume of 100 µL into the flank of immunocompetent mice (e.g., BALB/c for CT-26 and 4T1, C57BL/6 for MC38).[8][12] For the 4T1 model, implantation into the mammary fat pad can also be performed for an orthotopic model.[13][15]
2. Animal Housing and Randomization:
-
House mice in a specific pathogen-free facility with ad libitum access to food and water.
-
Monitor tumor growth using calipers, with tumor volume calculated as (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups.[8][16]
3. Formulation and Administration of this compound:
-
Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 10-60 mg/kg).[10] The volume of administration should be appropriate for the mouse weight (e.g., 10 mL/kg).
4. Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and assessment of tumor-infiltrating lymphocytes.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Tumor Collection and Dissociation:
-
At a predetermined time point (e.g., after 4 or 19 doses), euthanize mice and surgically excise tumors.[8]
-
Mechanically and enzymatically dissociate tumors to generate a single-cell suspension. A gentle MACS Dissociator with a tumor dissociation kit can be used.
2. Staining and Flow Cytometry:
-
Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cell subsets; NKp46, CD335 for NK cells).
-
Include markers of activation and exhaustion (e.g., CD69, PD-1, TIM-3, Granzyme B).
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).
3. Data Analysis:
-
Quantify the frequency and absolute numbers of different immune cell populations within the tumor microenvironment.
-
Compare the immune profiles of tumors from this compound-treated mice to those from the vehicle control group.
Protocol 3: Cytokine Analysis
1. Sample Collection:
-
Collect blood from mice via cardiac puncture or retro-orbital bleeding at specified time points after treatment.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
2. Cytokine Measurement:
-
Measure the levels of key cytokines such as IFN-γ and IL-2 in the plasma or serum using a multiplex immunoassay (e.g., Luminex) or ELISA.[8]
3. Data Analysis:
-
Compare cytokine levels between treatment and control groups to assess the systemic immune response to Cbl-b inhibition.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nimbustx.com [nimbustx.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. nurixtx.com [nurixtx.com]
- 9. nurixtx.com [nurixtx.com]
- 10. nurixtx.com [nurixtx.com]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 14. labcorp.com [labcorp.com]
- 15. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 16. oncology.labcorp.com [oncology.labcorp.com]
Application Notes and Protocols for Cbl-b-IN-7 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Cbl-b-IN-7, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. The information is curated for professionals in biomedical research and drug development to guide preclinical studies.
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a crucial negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells.[1][2] By inhibiting T-cell activation and proliferation, Cbl-b can limit the immune system's ability to mount an effective anti-tumor response.[3][4] Inhibition of Cbl-b is a promising strategy in immuno-oncology to enhance the body's natural defenses against cancer.[1][3]
This compound, also known as Compound 248 and commercially available as Cbl-b-IN-3 (NX-1607), is a potent and specific inhibitor of Cbl-b with an IC50 of 6.7 nM.[5] This small molecule has been shown to enhance T cell and NK cell activity, leading to anti-tumor effects in preclinical models.[2][6][7]
Quantitative Data Summary
The following table summarizes the in vivo dosage and administration details for this compound (as NX-1607) from preclinical studies.
| Compound Name | Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| NX-1607 | BALB/c Mice | CT26 (colorectal) | 30 mg/kg | Oral (PO) | Daily (QD) | Tumor growth inhibition, increased infiltration of activated T and NK cells. | [6] |
| NX-1607 | C57BL/6 Mice | MC38 (colon adenocarcinoma) | 30 mg/kg | Oral (PO) | Daily (QD) | Tumor growth inhibition. | [6] |
| NX-1607 | BALB/c Mice | 4T1 (breast cancer) | 10 mg/kg and 30 mg/kg | Oral (PO) | Daily (QD) | Reduced tumor volume and prolonged survival. | [6] |
| NX-1607 | BALB/c Mice | A20 (B-cell lymphoma) | Not Specified | Oral (PO) | Not Specified | Significantly decreased tumor growth. | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cbl-b signaling pathway and a general experimental workflow for in vivo studies with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound (NX-1607).
Animal Models and Tumor Implantation
-
Animal Strains: BALB/c or C57BL/6 mice are commonly used for syngeneic tumor models.[6] The choice of strain depends on the origin of the tumor cell line.
-
Tumor Cell Lines:
-
CT26 (colorectal carcinoma, BALB/c syngeneic)
-
MC38 (colon adenocarcinoma, C57BL/6 syngeneic)
-
4T1 (mammary carcinoma, BALB/c syngeneic)
-
A20 (B-cell lymphoma, BALB/c syngeneic)[8]
-
-
Implantation Procedure:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in PBS or serum-free media at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank or mammary fat pad of the mice.[6]
-
Allow tumors to grow to a volume of approximately 30-50 mm³ before starting treatment.[6] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Formulation and Administration of this compound
-
Formulation: While the exact vehicle for this compound (NX-1607) in the cited studies is not detailed, a common vehicle for oral administration of small molecules in mice is a solution or suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water. It is crucial to determine the solubility and stability of this compound in the chosen vehicle.
-
Administration:
-
Prepare the dosing formulation at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20 g mouse receiving 200 µL).
-
Administer the formulation orally (PO) using a gavage needle.
-
The dosing schedule is typically once daily (QD).[6]
-
In Vivo Efficacy and Pharmacodynamic Studies
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the animals as an indicator of toxicity.
-
Pharmacodynamic Analysis:
-
After a single or multiple doses, blood samples can be collected to assess peripheral immune cell activation.
-
At the end of the study, tumors are harvested.
-
Tumors can be dissociated into single-cell suspensions for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), including CD4+, CD8+ T cells, and NK cells.[8]
-
RNA can be extracted from tumors to analyze gene expression profiles related to immune activation using techniques like NanoString.[6]
-
-
Survival Studies: Monitor animals for tumor growth and overall health. Euthanize animals when tumors reach a predetermined size or if they show signs of distress, and record the date for survival analysis.[6]
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. The provided information is based on publicly available preclinical data for the Cbl-b inhibitor NX-1607, which is understood to be the same compound as this compound. Researchers should always consult relevant literature and perform their own validation studies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nurixtx.com [nurixtx.com]
- 7. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-7 in Syngeneic Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that acts as a negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3][4] By establishing a threshold for T cell receptor (TCR) signaling, Cbl-b prevents inappropriate immune responses.[4] However, in the context of cancer, this regulation can impede the body's ability to mount an effective anti-tumor immune response.[1][5] Pharmacological inhibition of Cbl-b has emerged as a promising immuno-oncology strategy, aiming to unleash the full potential of the immune system to recognize and eliminate cancer cells.[1][2] Preclinical studies in syngeneic mouse models have demonstrated that Cbl-b inhibitors can lead to potent anti-tumor activity, enhance T and NK cell function, and synergize with other immunotherapies like anti-PD-1.[4][6]
These application notes provide a summary of the preclinical data for Cbl-b inhibitors in various syngeneic mouse models of cancer and offer detailed protocols for conducting similar in vivo studies.
Data Presentation: Efficacy of Cbl-b Inhibitors in Syngeneic Mouse Models
The following tables summarize the quantitative data from studies evaluating Cbl-b inhibitors in different syngeneic mouse cancer models.
Table 1: Anti-Tumor Efficacy of NX-1607 in Syngeneic Mouse Models
| Parameter | CT26 (Colorectal Carcinoma) | MC38 (Colon Adenocarcinoma) | 4T1 (Triple-Negative Breast Cancer) | A20 (B cell Lymphoma) |
| Mouse Strain | BALB/c | C57BL/6 | BALB/c | BALB/c |
| Inhibitor | NX-1607 | NX-1607 | NX-1607 | NX-1607 |
| Dosing Regimen | 10 or 30 mg/kg, PO, QD | 30 mg/kg, PO, QD | 30 mg/kg, PO, QD | 30 mg/kg, PO, QD |
| Tumor Growth Inhibition (TGI) | 71% at 30 mg/kg[7] | Significant TGI reported[6] | Significant TGI reported[6] | Significant TGI reported |
| Complete Responses (CRs) | Increased frequency with anti-PD-1 combination[6] | Increased frequency with anti-PD-1 combination[6] | 13/24 mice with CRs in neoadjuvant setting[8] | Not Reported |
| Immunological Memory | Not Reported | Not Reported | 92% of mice with CRs rejected tumor rechallenge[8] | Not Reported |
| Key Immunophenotyping Changes | Doubled CD8+/Treg ratio; increased NK cell Granzyme B[8] | Not Reported | Increased antigen-specific CD8+ T cells; decreased exhaustion markers (TIM3, LAG-3)[8] | Increased CD3+, CD4+, and CD8+ T cells in the tumor |
Table 2: Efficacy of Other Investigational Cbl-b Inhibitors
| Parameter | CT26 (Colorectal Carcinoma) |
| Inhibitor | Unnamed Cbl-b Inhibitor |
| Dosing Regimen | Dose-dependent |
| Anti-Tumor Activity | Repeated dosing showed dose-dependent anti-tumor activity[3] |
| Key Pharmacodynamic Effects | Single dose increased cytokines and T cell activation markers[3] |
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. Inhibition of Cbl-b blocks this negative regulation, leading to enhanced T-cell activation, proliferation, and cytokine production.
Caption: Cbl-b signaling pathway in T-cell activation.
General Experimental Workflow for In Vivo Syngeneic Mouse Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a Cbl-b inhibitor in a syngeneic mouse model of cancer.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a CT26 Syngeneic Mouse Model
This protocol provides a general framework. Specific details for other models are provided in the subsequent section.
1. Cell Culture and Animal Models:
-
Cell Line: CT26 murine colon carcinoma cells.
-
Mouse Strain: Female BALB/c mice, 6-8 weeks old.
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Tumor Implantation:
-
Harvest CT26 cells during the logarithmic growth phase and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
3. Treatment Groups and Administration:
-
Monitor tumor growth using calipers. When tumors reach an average volume of approximately 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., appropriate formulation buffer), administered orally (PO) once daily (QD).
-
Group 2: this compound (e.g., NX-1607) at 10 mg/kg, PO, QD.
-
Group 3: this compound (e.g., NX-1607) at 30 mg/kg, PO, QD.
-
(Optional) Group 4: this compound (30 mg/kg, PO, QD) in combination with anti-PD-1 antibody (10 mg/kg, intraperitoneally (IP), twice weekly).
-
(Optional) Group 5: Anti-PD-1 antibody alone (10 mg/kg, IP, twice weekly).
-
-
Prepare the Cbl-b inhibitor in a suitable vehicle for oral gavage.
-
Administer treatments for a specified period (e.g., 14-21 days).
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice regularly.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.
-
For survival studies, monitor mice until the defined endpoint.
5. Pharmacodynamic and Immunophenotyping Analysis:
-
At the end of the study (or at specified time points), euthanize a subset of mice from each group.
-
Excise tumors and weigh them. A portion of the tumor can be fixed for immunohistochemistry or snap-frozen for molecular analysis.
-
Prepare single-cell suspensions from tumors, spleens, and tumor-draining lymph nodes for flow cytometric analysis.
-
Digest tumors using a tumor dissociation kit or a cocktail of collagenase and DNase.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, Granzyme B, PD-1, TIM-3, LAG-3).
-
-
Analyze cytokine levels (e.g., IFN-γ, IL-2) in the tumor microenvironment or serum by ELISA or multiplex bead array.
Protocol 2: Model-Specific Considerations
-
MC38 (Colon Adenocarcinoma):
-
Mouse Strain: C57BL/6.
-
Cell Inoculum: Typically 1 x 10^6 cells subcutaneously.
-
-
4T1 (Triple-Negative Breast Cancer):
-
Mouse Strain: BALB/c.
-
Implantation: Orthotopic injection into the mammary fat pad is often preferred to model breast cancer progression and metastasis.
-
Cell Inoculum: Typically 1 x 10^5 cells.
-
Metastasis Evaluation: Lungs can be harvested at the endpoint to assess metastatic burden.
-
-
A20 (B cell Lymphoma):
-
Mouse Strain: BALB/c.
-
Implantation: Subcutaneous injection.
-
Cell Inoculum: Typically 5 x 10^6 cells.
-
Conclusion
The inhibition of Cbl-b represents a compelling strategy in cancer immunotherapy. The data from syngeneic mouse models indicate that Cbl-b inhibitors, such as NX-1607, can induce significant single-agent anti-tumor activity and enhance the efficacy of checkpoint inhibitors.[4][6] This activity is mediated by the activation of both T cells and NK cells within the tumor microenvironment.[6][8] The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of Cbl-b inhibitors in preclinical settings. Careful selection of the appropriate syngeneic model and detailed endpoint analysis will be crucial for advancing these promising agents toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. nimbustx.com [nimbustx.com]
- 4. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. hotspotthera.com [hotspotthera.com]
- 6. nurixtx.com [nurixtx.com]
- 7. ascopubs.org [ascopubs.org]
- 8. hotspotthera.com [hotspotthera.com]
Application Notes and Protocols for Cbl-b-IN-7 in the Ex Vivo Expansion of Tumor-Infiltrating Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adoptive cell therapy (ACT) landscape is rapidly evolving, with tumor-infiltrating lymphocytes (TILs) emerging as a potent therapeutic modality for solid tumors. A significant challenge in TIL therapy is the robust ex vivo expansion of these cells to achieve a therapeutic dose, while maintaining a favorable phenotype characterized by memory and effector functions and avoiding exhaustion. Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a crucial intracellular immune checkpoint, negatively regulating T-cell activation.[1] Inhibition of Cbl-b presents a promising strategy to enhance the ex vivo expansion and anti-tumor functionality of TILs. Cbl-b-IN-7 (also known as NX-0255) is a small molecule inhibitor of Cbl-b designed for this purpose.[2] These application notes provide a comprehensive overview, quantitative data summary, and detailed protocols for the use of this compound in the ex vivo expansion of TILs.
Mechanism of Action
Cbl-b functions as a negative regulator of T-cell activation by acting downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[1] In the absence of strong co-stimulation, Cbl-b ubiquitinates key signaling proteins, such as PLCγ1 and PI3K, targeting them for degradation and thereby dampening T-cell activation, proliferation, and cytokine production.[1] By inhibiting the E3 ligase activity of Cbl-b, this compound effectively lowers the threshold for T-cell activation. This leads to enhanced proliferation and effector function of TILs even in the presence of suboptimal co-stimulation, a condition often found in the tumor microenvironment.
Signaling Pathway of Cbl-b in T-Cell Activation
Caption: Cbl-b signaling pathway in T-cell activation and its inhibition by this compound.
Quantitative Data Summary
The use of this compound (NX-0255) in the ex vivo expansion of TILs has demonstrated significant improvements in cell yield and a more favorable phenotype. The following tables summarize key quantitative data from studies utilizing the DeTIL-0255™ platform, which incorporates this compound.
Table 1: Ex Vivo Expansion of TILs from Ovarian Cancer with this compound (DeTIL-0255) [3][4][5]
| Parameter | Value (Mean ± SD) |
| Number of Patients (N) | 21 |
| Initial Tumor Fragments | As few as five 2x2 mm³ |
| Culture Duration | 22 days |
| Average Fold Increase (REP¹) | 184 ± 179 |
| Total Viable Cells (Research Scale) | 8.0 x 10⁸ ± 5.3 x 10⁸ |
| Total Viable Cells (Clinical Scale) | 2.5 x 10¹⁰ |
¹Rapid Expansion Protocol
Table 2: Phenotypic Characterization of Expanded TILs from Ovarian Cancer (DeTIL-0255) [3][5]
| Cell Population | Percentage (Mean ± SD) |
| T Cells | 81.4 ± 10.1% |
| NKT Cells | 10.5 ± 10.4% |
| CD4+ T Cells | 53.4 ± 28.9% |
| CD8+ T Cells | 38.8 ± 27.8% |
| Memory Phenotype | |
| CD4+ Effector Memory | 59.7 ± 30.6% |
| CD8+ Effector Memory | 55.6 ± 29.8% |
| CD4+ Central Memory | 21.0 ± 23.7% |
| CD8+ Central Memory | 12.4 ± 16.9% |
| Exhaustion Markers | |
| CD4+ PD-1+ | 26.2 ± 22.8% |
| CD8+ PD-1+ | 17.7 ± 19.6% |
| CD4+ LAG-3+ | 15.1 ± 13.5% |
| CD8+ LAG-3+ | 45.4 ± 28.4% |
Table 3: Comparison of TIL Expansion With and Without this compound (NX-0255) in Various Solid Tumors [6][7]
| Parameter | Conventional TIL (IL-2 alone) | DeTIL-0255 (IL-2 + NX-0255) |
| Tumor Types | Endometrial, Cervical, Lung, Colon, Melanoma | Endometrial, Cervical, Lung, Colon, Melanoma |
| Increased Total Viable Cells | - | Trend towards increase |
| Increased Total CD8+ T Cells | - | Significant increase |
| Increased CD8+ Central Memory T Cells | - | Significant increase |
| Increased CD4+ Central Memory T Cells | - | Significant increase |
| Increased CD8+ CD39- CD69- 'stem-like' memory cells | - | Significant increase |
| Intracellular IFN-γ expression (post-stimulation) | - | Significant increase |
| Intracellular Granzyme B expression (post-stimulation) | - | Significant increase |
Experimental Protocols
The following protocols are synthesized from publicly available information on the DeTIL-0255 manufacturing process and are intended for research purposes.[3][6][8] Optimization may be required for specific tumor types and experimental setups.
Protocol 1: Initial TIL Culture from Tumor Fragments
Objective: To initiate the growth of TILs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
Sterile scalpels and forceps
-
GentleMACS Dissociator (or similar)
-
Complete TIL Medium: RPMI 1640 or AIM-V, supplemented with 10% Human AB serum, 25 mM HEPES, 2 mM L-glutamine, and 10 µg/mL gentamicin sulfate.
-
Recombinant human IL-2 (rhIL-2)
-
This compound (NX-0255)
-
24-well tissue culture plates
Procedure:
-
Aseptically transfer the fresh tumor tissue to a sterile petri dish.
-
Mince the tumor into small fragments of approximately 2x2x2 mm³.
-
Place one tumor fragment into each well of a 24-well plate.
-
Prepare the initial culture medium by adding rhIL-2 to the Complete TIL Medium at a final concentration of 6000 IU/mL.
-
Add this compound (NX-0255) to the medium. The optimal concentration should be determined empirically, but a starting point can be based on preclinical studies.
-
Add 2 mL of the final culture medium to each well containing a tumor fragment.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor the cultures for TIL outgrowth, which typically appears as a halo of lymphocytes around the tumor fragment.
-
Replenish the medium with fresh medium containing rhIL-2 and this compound every 2-3 days, being careful not to disturb the tumor fragments.
-
Continue the initial culture for approximately 11 days.
Protocol 2: Rapid Expansion Protocol (REP) of TILs
Objective: To rapidly expand the number of TILs to a clinically relevant scale.
Materials:
-
TILs from the initial culture
-
Complete TIL Medium (as described above)
-
rhIL-2
-
This compound (NX-0255)
-
Irradiated allogeneic peripheral blood mononuclear cells (PBMCs) as feeder cells
-
Anti-CD3 antibody (OKT3)
-
G-Rex flasks or other suitable large-scale culture vessels
Procedure:
-
Pool the TILs from the initial culture wells.
-
Perform a cell count and viability assessment.
-
Co-culture the TILs with irradiated feeder cells at a ratio of approximately 1:100 (TIL:feeder).
-
Add anti-CD3 antibody (OKT3) to the culture at a concentration of 30 ng/mL to stimulate T-cell proliferation.
-
Add rhIL-2 to the Complete TIL Medium at a final concentration of 3000 IU/mL.
-
Add this compound (NX-0255) to the medium at the predetermined optimal concentration.
-
Culture the cells in G-Rex flasks or other suitable vessels, maintaining a high cell density.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for approximately 11 days (for a total culture time of 22 days).
-
Monitor the cultures for cell growth and viability.
-
Harvest the cells at the end of the culture period for analysis or downstream applications.
Experimental Workflow
Caption: Ex vivo TIL expansion workflow using this compound.
Conclusion
The inhibition of Cbl-b with this compound (NX-0255) represents a significant advancement in the ex vivo expansion of tumor-infiltrating lymphocytes. This approach leads to a higher yield of TILs with a favorable memory phenotype and enhanced effector function. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the potential of Cbl-b inhibition in enhancing adoptive cell therapy for solid tumors. Further optimization and validation of these protocols are encouraged to suit specific research and clinical objectives.
References
Application Notes and Protocols for Western Blot Analysis of Cbl-b Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the investigation of Cbl-b downstream signaling pathways using Western blotting. Casitas B-lineage lymphoma b (Cbl-b) is a crucial E3 ubiquitin ligase that acts as a negative regulator of immune responses, primarily in T and B lymphocytes.[1][2] Its activity is implicated in T-cell anergy and the prevention of autoimmunity.[1][3] Dysregulation of Cbl-b signaling is a key area of investigation for autoimmune diseases and cancer immunotherapy.[4][5]
Cbl-b mediates the ubiquitination and subsequent degradation or functional modulation of key signaling proteins, thereby attenuating receptor-mediated signaling.[1][6] This protocol outlines the necessary steps to analyze the expression and phosphorylation status of Cbl-b and its key downstream targets, providing insights into its regulatory function.
Cbl-b Downstream Signaling Pathway
Cbl-b is recruited to activated receptor complexes in immune cells, where it targets a range of signaling molecules.[7][8] Key substrates for Cbl-b-mediated ubiquitination include the p85 regulatory subunit of PI3K, Vav1, PLCγ1, and the protein tyrosine kinases Syk and ZAP-70.[3][4][7][9] By targeting these proteins, Cbl-b effectively dampens signaling cascades that are critical for lymphocyte activation, proliferation, and cytokine production.[3][4]
References
- 1. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 5. Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | bioRxiv [biorxiv.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cbl-b Negatively Regulates B Cell Antigen Receptor Signaling in Mature B Cells through Ubiquitination of the Tyrosine Kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autoimmune Diseases with a Cbl-b Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of the immune system.[1][2][3] Predominantly expressed in lymphocytes, Cbl-b sets the threshold for T-cell activation, thereby playing a pivotal role in maintaining peripheral tolerance and preventing autoimmune responses.[1][2][3] It achieves this by targeting key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 for ubiquitination and subsequent degradation.[4] Genetic deletion of Cbl-b in mice leads to T-cell hyperactivation and the spontaneous development of autoimmunity, underscoring its critical role in immune homeostasis.[2][5]
Given its role as an immune checkpoint, inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[6][7][8] Small molecule inhibitors of Cbl-b, such as NX-1607, have been developed and are currently in clinical trials for various malignancies.[9] These inhibitors typically function as "molecular glues," locking Cbl-b in an inactive conformation.[6]
The application of Cbl-b inhibitors in the study of autoimmune diseases presents a unique paradigm. While counterintuitive as a therapeutic approach due to their immune-enhancing effects, these inhibitors are invaluable research tools. They can be utilized to:
-
Model Autoimmune Pathogenesis: By pharmacologically mimicking the effects of Cbl-b deficiency, these inhibitors can be used to induce or exacerbate autoimmune disease models, providing insights into the molecular and cellular mechanisms that drive disease onset and progression.
-
Investigate T-cell Regulation: Cbl-b inhibitors allow for the study of effector T-cell resistance to suppression by regulatory T cells (Tregs), a key aspect of autoimmune dysregulation.[10]
-
Elucidate Signaling Pathways: These compounds are instrumental in dissecting the specific signaling pathways controlled by Cbl-b in various immune cell types under conditions that mimic an autoimmune state.
This document provides detailed application notes and protocols for utilizing a representative Cbl-b inhibitor, referred to here as Cbl-b-IN-1 (as a stand-in for commercially available inhibitors), and includes data on the well-characterized clinical candidate NX-1607 , for the study of autoimmune diseases.
Data Presentation
In Vitro Activity of Cbl-b Inhibitors
| Parameter | Cbl-b-IN-1 (Representative) | NX-1607 | Reference |
| Target | Cbl-b E3 Ubiquitin Ligase | Cbl-b E3 Ubiquitin Ligase | [11][12] |
| Mechanism of Action | Allosteric "molecular glue" inhibitor | Allosteric "molecular glue" inhibitor | [6] |
| Biochemical IC50 (Cbl-b E2-Ub Interaction) | Data not available | 0.092 µM | [13] |
| T-Cell Proliferation (Effective Concentration) | ~1-10 µM (enhances proliferation) | 2 µM (significantly augments proliferation) | [12][14] |
| Cytokine Production (Effective Concentration) | Enhances IFN-γ and IL-2 secretion | Enhances IFN-γ and IL-2 secretion | [13][15] |
| NK Cell Activation (Effective Concentration) | Data not available | 0.15 - 10 µM (enhances cytotoxicity and cytokine production) | |
| Treg Suppression Reversal | Effective in reversing suppression | Renders T cells resistant to Treg-mediated suppression | [10][16] |
In Vivo Activity of Cbl-b Inhibitors in Murine Models
| Parameter | NX-1607 | Reference |
| Dosing (Cancer Models) | 10 - 60 mg/kg, oral, daily | [15][17][18][19] |
| Observed Effects (Cancer Models) | T-cell dependent tumor regression, increased T-cell activation markers (CD25, CD69, PD-1), increased Granzyme B in CD8+ T-cells. | [17][19] |
Signaling Pathways and Experimental Workflows
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Regulatory T Cells Suppress Effector T Cell Proliferation by Limiting Division Destiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
- 10. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nurixtx.com [nurixtx.com]
- 13. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nurixtx.com [nurixtx.com]
- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 16. nurixtx.com [nurixtx.com]
- 17. nurixtx.com [nurixtx.com]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cbl-b-IN-7 solubility and stability issues
Welcome to the technical support center for Cbl-b-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl, with IC50 values of 6.7 nM and 5.2 nM, respectively.[1] Cbl-b is an E3 ubiquitin ligase that plays a crucial role as a negative regulator of T-cell activation and immune tolerance.[2] By inhibiting Cbl-b, this compound can lower the threshold for T-cell activation, leading to enhanced immune responses. This makes it a valuable tool for research in immunology and oncology.
Q2: How should I store this compound upon receipt?
While this compound may be shipped at ambient temperature, long-term storage at -20°C is recommended for optimal stability.[3][4] It is advisable to aliquot the compound upon arrival to avoid repeated freeze-thaw cycles.[3] For powdered compound, storage with a desiccant can protect it from moisture.[3]
Q3: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic small molecules, including inhibitors like this compound.[5] For most biological experiments, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q4: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with poorly soluble compounds.[4] Here are a few steps to address this:
-
Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution.[4]
-
Warming: Brief warming of the solution to 37°C may help dissolve the precipitate.[4]
-
Solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically <0.5%) to minimize toxicity to cells, but high enough to maintain solubility.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
If you are experiencing difficulty dissolving the powdered this compound, consider the following:
-
Solvent Choice: While DMSO is generally recommended, for specific applications, other organic solvents like ethanol or DMF could be tested.
-
Mechanical Assistance: Use a vortex mixer or an ultrasonic bath to increase the rate of dissolution.
-
Gentle Heating: Warming the solution in a water bath (not exceeding 40°C) can enhance solubility.
Issue 2: Inconsistent Experimental Results
Inconsistent results may be linked to the stability of your this compound solutions.
-
Stock Solution Age: Prepare fresh stock solutions regularly. While some compounds are stable for months at -20°C in DMSO, it is best practice to use freshly prepared solutions for critical experiments.[4]
-
Working Solution Stability: Aqueous working solutions of many small molecules are not stable for long periods. It is recommended to prepare these fresh for each experiment and use them within 24 hours.[4]
-
Light Exposure: Protect solutions from direct light, as some compounds are light-sensitive.[3]
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound
| Solvent | Recommended for | Maximum Concentration (General Guideline) | Storage of Stock Solution |
| DMSO | Stock Solutions | ≥ 10 mM | -20°C, desiccated, protected from light |
| Ethanol | Alternative for Stock Solutions | Varies, generally lower than DMSO | -20°C, tightly sealed |
| Aqueous Buffers (with low % DMSO) | Working Solutions | Experiment-dependent | Prepare fresh, use within 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C, protected from light.
Protocol 2: General Procedure for Determining Experimental Solubility
-
Prepare a Saturated Solution: Add an excess amount of this compound powder to your chosen experimental buffer (e.g., PBS, cell culture media).
-
Equilibrate: Incubate the mixture at your experimental temperature (e.g., 37°C) for a sufficient time (e.g., 24 hours) with constant agitation to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the solubility under your specific experimental conditions.
Visualizations
Below are diagrams illustrating key concepts related to Cbl-b signaling and experimental workflows.
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: Workflow for dissolving and troubleshooting this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cbl-b-IN-7 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b-IN-7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. It functions as an "intramolecular glue," locking Cbl-b in an inactive conformation.[1][2] This prevents the downstream ubiquitination and subsequent degradation of its target proteins, thereby enhancing immune cell activation.[3][4][5] Cbl-b is a negative regulator of T-cell and NK cell activation, and its inhibition is intended to boost anti-tumor immunity.[6][7]
Q2: Is this compound selective for Cbl-b?
A2: No, this compound is not selective for Cbl-b and also potently inhibits its close homolog, c-Cbl. This lack of selectivity is a critical consideration when interpreting experimental results, as inhibition of c-Cbl can lead to off-target effects.
Q3: What are the expected on-target effects of this compound in cellular assays?
A3: In immune cells, particularly T cells and NK cells, inhibition of Cbl-b by this compound is expected to lead to:
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Increased T-cell and NK cell activation and proliferation.[3]
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Lowered threshold for T-cell receptor (TCR) activation.[8]
-
Increased phosphorylation of downstream signaling proteins in the TCR pathway, such as PLCγ1 and ZAP70.
Troubleshooting Guide
Problem 1: Unexpected or inconsistent results in T-cell or NK cell activation assays.
Possible Cause 1.1: Off-target effects due to c-Cbl inhibition.
-
Question: My T-cell activation is either more potent or qualitatively different than expected from Cbl-b inhibition alone. Could this be an off-target effect?
-
Answer: Yes, this is a strong possibility. This compound inhibits both Cbl-b and c-Cbl. While both are negative regulators of immune signaling, they have distinct and sometimes overlapping substrates.[9][10] Inhibition of c-Cbl can lead to broader effects on receptor tyrosine kinase (RTK) signaling and other pathways, which may synergize with or modify the effects of Cbl-b inhibition.[10]
-
Troubleshooting Steps:
-
Compare with a more selective Cbl-b inhibitor (if available): This can help differentiate between on-target Cbl-b effects and off-target c-Cbl effects.
-
Use siRNA or CRISPR to specifically knock down Cbl-b or c-Cbl: This genetic approach can help dissect the contribution of each paralog to the observed phenotype.
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Analyze a broader range of signaling pathways: Investigate signaling pathways known to be regulated by c-Cbl, such as the EGFR signaling pathway, to assess the extent of off-target engagement.[10]
-
-
Possible Cause 1.2: Compound solubility or stability issues.
-
Question: I am not observing any effect of this compound in my cellular assay, even at high concentrations. What could be the problem?
-
Answer: Poor solubility or degradation of the compound in your cell culture media could be the issue.
-
Troubleshooting Steps:
-
Check the recommended solvent and storage conditions: Ensure the compound is properly dissolved and stored to maintain its activity.
-
Visually inspect the media: Look for precipitation of the compound, especially at higher concentrations.
-
Perform a solubility test: Determine the solubility of this compound in your specific cell culture medium.
-
Assess compound stability: If possible, use analytical methods like HPLC to determine the stability of the compound in your media over the course of the experiment.
-
-
Problem 2: Difficulty confirming target engagement in cells.
Possible Cause 2.1: Inadequate assay sensitivity or design.
-
Question: I am trying to confirm that this compound is binding to Cbl-b in my cells, but my results are inconclusive. What methods can I use?
-
Answer: Confirming target engagement in a cellular context is crucial. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and monitoring downstream signaling events.
-
Troubleshooting Steps:
-
Optimize your CETSA protocol: Ensure you have a robust antibody for detecting soluble Cbl-b and that your heating and lysis conditions are optimized.
-
Monitor downstream biomarkers: Inhibition of Cbl-b should lead to an increase in the phosphorylation of its substrates. Measure the phosphorylation status of proteins like PLCγ1 or ZAP70 by Western blot or flow cytometry as a proxy for target engagement.
-
Use a positive control: Include a known Cbl-b inhibitor with confirmed cellular activity, if available, to validate your assay setup.
-
-
Quantitative Data
Table 1: In Vitro Potency of this compound and a Related Cbl-b Inhibitor
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Cbl-b | 6.7 | Biochemical Assay |
| c-Cbl | 5.2 | Biochemical Assay | |
| NX-1607 | Cbl-b | ~10 | Biochemical Assay |
Note: Data for this compound is from commercially available sources. Data for NX-1607 is from publicly available preclinical data. Assay conditions may vary between sources.
Experimental Protocols
1. Cbl-b E3 Ligase Activity Assay (Biochemical)
This protocol is a general guideline for measuring the E3 ligase activity of Cbl-b in a biochemical format, which can be adapted for inhibitor screening.
-
Principle: This assay measures the ability of Cbl-b to ubiquitinate a substrate protein in the presence of E1 and E2 enzymes and ATP. The level of ubiquitination is then detected.
-
Materials:
-
Recombinant human Cbl-b protein
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
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Biotinylated-Ubiquitin
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Substrate protein (e.g., a tyrosine kinase)
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ATP
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Assay Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., Streptavidin-HRP and a chemiluminescent substrate)
-
-
Procedure:
-
Prepare a reaction mix containing assay buffer, E1, E2, biotinylated-ubiquitin, and the substrate protein.
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Add this compound or vehicle control (DMSO) to the reaction mix and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
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Add Cbl-b to the mixture.
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Initiate the reaction by adding ATP.
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Incubate the reaction at 37°C for a specific time (e.g., 60-90 minutes).
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Stop the reaction by adding the stop solution.
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Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated-ubiquitinated substrate.
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Wash the plate to remove unbound components.
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Add Streptavidin-HRP and incubate.
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Wash the plate and add a chemiluminescent substrate.
-
Read the luminescence on a plate reader.
-
The signal is inversely proportional to the inhibitory activity of this compound.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA to confirm the binding of this compound to Cbl-b in intact cells.[11][12][13][14][15]
-
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cells to different temperatures. An increase in the melting temperature of Cbl-b in the presence of this compound indicates target engagement.[11]
-
Materials:
-
Cells expressing Cbl-b
-
This compound
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific for Cbl-b
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Compound Treatment: Treat cells with this compound or vehicle control for a desired time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing folded protein) from the precipitated fraction (containing unfolded protein) by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble Cbl-b in each sample by Western blotting using a Cbl-b specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble Cbl-b as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 6. trivano.com [trivano.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]
- 12. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 13. promega.com [promega.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. lifesensors.com [lifesensors.com]
Cbl-b Inhibitor Specificity Profiling: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b inhibitors. The information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to confirm the activity of a novel Cbl-b inhibitor?
A1: Initial confirmation of a Cbl-b inhibitor's activity should involve a combination of biochemical and cellular assays. Start with a direct biochemical assay to measure the inhibition of Cbl-b's E3 ligase activity. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which can measure either Cbl-b auto-ubiquitination or the ubiquitination of a specific substrate like SRC.[1][2][3] Subsequently, validate the inhibitor's effect in a cellular context. This can be done using primary T-cells or a T-cell line (e.g., Jurkat) and measuring the enhancement of T-cell activation markers (e.g., CD69, CD25) or cytokine production (e.g., IL-2, IFN-γ) upon T-cell receptor (TCR) stimulation.[4][5]
Q2: How do I assess the specificity of my Cbl-b inhibitor, particularly against the close homolog c-Cbl?
A2: Assessing specificity against c-Cbl is critical due to the high structural similarity between the two proteins.[6][7] A standard approach is to perform a counter-screen using a c-Cbl biochemical assay identical in format to the Cbl-b assay. This will allow for a direct comparison of IC50 values to determine the selectivity ratio. Cellularly, you can use Jurkat cell lines with either Cbl-b or c-Cbl knocked out (KO) to confirm that the inhibitor's effect is dependent on the presence of Cbl-b.[6] For broader specificity profiling, consider kinome scanning, which assesses the inhibitor's binding affinity against a large panel of kinases to identify potential off-target interactions.[8][9]
Q3: My Cbl-b inhibitor shows high potency in biochemical assays but weak activity in cellular assays. What are the possible reasons?
A3: Discrepancies between biochemical and cellular potency are common and can arise from several factors:
-
Cell permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Compound stability: The compound may be unstable in the cellular environment or rapidly metabolized.
-
Efflux pumps: The inhibitor could be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Off-target effects: In a cellular context, the inhibitor might engage with other proteins that antagonize its intended effect on Cbl-b.
To troubleshoot this, you can perform permeability assays (e.g., PAMPA), assess compound stability in cell culture media and microsomes, and use efflux pump inhibitors to see if cellular activity is restored.
Q4: What are the appropriate controls for a Cbl-b inhibitor experiment in primary T-cells?
A4: Robust controls are essential for interpreting your results. Key controls include:
-
Vehicle control (e.g., DMSO): To control for the effect of the solvent used to dissolve the inhibitor.
-
Unstimulated cells: To establish a baseline for T-cell activation.
-
Stimulated cells (e.g., with anti-CD3/CD28 antibodies): To have a positive control for T-cell activation.
-
Inactive enantiomer or structural analog: If available, this can be a powerful control to demonstrate that the observed effects are due to the specific chemical structure of the inhibitor.
-
Cbl-b knockout/knockdown cells: If working with cell lines, this is the gold standard for demonstrating on-target activity. For primary cells, this is more challenging but can be achieved with techniques like siRNA.[10]
Troubleshooting Guides
Issue 1: High background signal in a TR-FRET ubiquitination assay.
| Possible Cause | Troubleshooting Step |
| Reagent Aggregation | Centrifuge all protein stocks before use. Prepare fresh dilutions for each experiment. |
| Non-specific Antibody Binding | Include a control with no E3 ligase to determine the level of background from non-specific antibody interactions. Optimize antibody concentrations. |
| ATP Contamination | Ensure all buffers are freshly prepared with high-purity reagents. |
| Compound Interference | Screen the compound for auto-fluorescence at the assay wavelengths. |
Issue 2: Inconsistent results in primary human T-cell activation assays.
| Possible Cause | Troubleshooting Step |
| Donor Variability | Use cells from multiple healthy donors to ensure the observed effect is not donor-specific. |
| Suboptimal T-cell Stimulation | Titrate the concentration of anti-CD3 and anti-CD28 antibodies to find the optimal stimulation conditions for your assay. |
| Cell Viability Issues | Assess cell viability (e.g., using Trypan Blue or a viability dye) before and after the experiment to ensure the inhibitor is not causing cytotoxicity at the tested concentrations. |
| Assay Timing | Optimize the incubation time for the inhibitor and the stimulation period. Cytokine production and marker expression are time-dependent. |
Issue 3: Difficulty confirming direct target engagement in cells.
| Possible Cause | Troubleshooting Step |
| Weak Binding Affinity | The inhibitor may have a high dissociation rate, making it difficult to detect binding. |
| Lack of a suitable assay | Traditional methods may not be sensitive enough. |
| Cellular Thermal Shift Assay (CETSA) | This technique can be used to demonstrate that the inhibitor binds to and stabilizes Cbl-b in a cellular context.[11][12] A dose-dependent increase in the thermal stability of Cbl-b in the presence of the inhibitor confirms target engagement. |
| HiBiT CETSA | A variation of CETSA that can quantify the amount of unaggregated HiBiT-tagged Cbl-b, providing a measure of stabilization by the inhibitor.[11] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating Cbl-b inhibitors.
Table 1: Example Inhibitor Specificity Profile
| Parameter | Cbl-b | c-Cbl | Selectivity Ratio (c-Cbl/Cbl-b) |
| Biochemical IC50 (nM) | 50 | 5000 | 100 |
| Binding Affinity (Kd, nM) | 20 | 2500 | 125 |
IC50 and Kd values are hypothetical examples for illustrative purposes.
Table 2: Common Assays for Cbl-b Inhibitor Profiling
| Assay Type | Parameter Measured | Typical Readout | Reference |
| Biochemical Ubiquitination | Inhibition of E3 ligase activity | TR-FRET, ELISA, Luminescence | [2][13][14] |
| Surface Plasmon Resonance (SPR) | Binding kinetics (Kd, kon, koff) | Response Units (RU) | [6][11] |
| Cellular Thermal Shift Assay (CETSA) | Target engagement and stabilization | Western Blot, HiBiT Luminescence | [11][12] |
| Primary T-cell IL-2 Secretion | Enhancement of T-cell activation | ELISA, HTRF | [4][6] |
| Jurkat NFAT Reporter Assay | T-cell activation pathway engagement | Luciferase activity | [15] |
| Kinome Scan | Off-target kinase binding | Percent of control | [8] |
Experimental Protocols
Protocol 1: Cbl-b Biochemical Auto-Ubiquitination TR-FRET Assay
This protocol outlines a method to measure the auto-ubiquitination activity of Cbl-b.
-
Reagent Preparation:
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Enzyme Mix: Prepare a mix containing E1 activating enzyme, UBE2D2 (E2 conjugating enzyme), biotin-labeled ubiquitin, and ATP in assay buffer.
-
Cbl-b Enzyme: Dilute recombinant GST-tagged Cbl-b to the desired concentration in assay buffer.
-
Inhibitor: Prepare serial dilutions of the Cbl-b inhibitor in DMSO, then dilute in assay buffer.
-
Detection Reagents: Terbium-labeled anti-GST antibody and streptavidin-labeled acceptor fluorophore (e.g., D2 or APC).
-
-
Assay Procedure:
-
Add 5 µL of the inhibitor dilution or vehicle control to the wells of a 384-well assay plate.
-
Add 5 µL of the Cbl-b enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the Enzyme Mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the detection reagents in a suitable quench/detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Primary Human T-Cell Activation Assay (IL-2 Secretion)
This protocol describes how to measure the effect of a Cbl-b inhibitor on T-cell activation by quantifying IL-2 secretion.
-
Cell Preparation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Resuspend the T-cells in complete RPMI medium.
-
-
Plate Coating:
-
Coat the wells of a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.
-
Wash the wells with PBS before adding cells.
-
-
Assay Procedure:
-
Prepare serial dilutions of the Cbl-b inhibitor.
-
Add the T-cells to the antibody-coated plate.
-
Add the inhibitor dilutions and soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
-
IL-2 Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA or HTRF kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value (the concentration at which the inhibitor elicits 50% of its maximal effect).
-
Visualizations
Caption: Cbl-b negative regulation of T-cell activation.
Caption: Experimental workflow for Cbl-b inhibitor profiling.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]
- 14. promega.com [promega.com]
- 15. enpro.ice-biosci.com [enpro.ice-biosci.com]
Technical Support Center: Overcoming Resistance to Cbl-b-IN-7 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b-IN-7. The information is designed to help address specific issues that may be encountered during experiments aimed at overcoming resistance to this class of cancer therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl, with IC50 values of 6.7 nM and 5.2 nM, respectively[1]. Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells[2][3][4]. By ubiquitinating specific signaling proteins, Cbl-b marks them for degradation, thereby dampening the anti-cancer immune response[3]. This compound and similar inhibitors work by locking the Cbl-b protein in an inactive conformation, preventing it from ubiquitinating its target proteins[3][5]. This leads to enhanced T cell and NK cell activity against tumor cells[6].
Q2: What are the known downstream signaling pathways affected by Cbl-b inhibition?
Inhibition of Cbl-b primarily impacts signaling pathways that are crucial for T cell activation. By preventing the ubiquitination and degradation of key signaling intermediates, Cbl-b inhibitors can lead to the sustained activation of pathways such as:
-
PI3K/Akt pathway: Cbl-b negatively regulates this pathway, and its inhibition can lead to increased cell survival and proliferation of immune cells[7][8].
-
MAPK/ERK pathway: Inhibition of Cbl-b can result in the enhanced activation of the MAPK/ERK signaling pathway, which is critical for T cell receptor (TCR) signaling[9].
-
NF-κB signaling: Cbl-b can influence NF-κB-mediated proliferation in B cells, and its inhibition may enhance this pathway[10].
Q3: Are there any known biomarkers to assess the efficacy of this compound?
While specific biomarkers for this compound are still under investigation, preclinical studies with other Cbl-b inhibitors like HST-1011 have identified potential proximal biomarkers of target engagement. These include the phosphorylation status of proteins such as ZAP70, Notch1, and IGF1R, which show dose-dependent changes upon Cbl-b inhibition[11]. Monitoring the activation state of T cells and NK cells, as well as cytokine production (e.g., IL-2, IFN-γ), can also serve as pharmacodynamic markers of Cbl-b inhibitor activity[6][12].
Troubleshooting Guide: Investigating Resistance to this compound
This guide provides a structured approach to troubleshooting experiments where cancer cells exhibit resistance to this compound.
Problem 1: Lack of expected anti-tumor activity in vitro or in vivo.
| Possible Cause | Troubleshooting Steps & Experimental Protocols |
| Intrinsic Resistance: The cancer cell line may have inherent mechanisms that bypass the effects of Cbl-b inhibition. | 1. Assess Cbl-b Expression: - Protocol: Perform Western blotting or RT-qPCR to determine the expression levels of Cbl-b in the resistant cell line compared to a sensitive control. Low or absent Cbl-b expression could explain the lack of response.2. Analyze Downstream Signaling Pathways: - Protocol: Use phosphoproteomics or Western blotting to analyze the activation status of key downstream signaling proteins (e.g., p-Akt, p-ERK, p-ZAP70) in the presence and absence of this compound. Constitutive activation of these pathways, independent of Cbl-b, may confer resistance.3. Sequence the CBLB Gene: - Protocol: Perform Sanger or next-generation sequencing of the CBLB gene to identify potential mutations that might alter the drug-binding site or render the protein constitutively inactive. |
| Acquired Resistance: Cancer cells may develop resistance mechanisms after prolonged exposure to this compound. | 1. Generate Resistant Cell Lines: - Protocol: Culture a sensitive cancer cell line with gradually increasing concentrations of this compound over an extended period to select for resistant clones.2. Comparative Genomic and Transcriptomic Analysis: - Protocol: Perform whole-exome sequencing and RNA-sequencing on the parental sensitive and the derived resistant cell lines to identify genetic and transcriptional changes associated with resistance. Look for upregulation of drug efflux pumps or alterations in pathways that compensate for Cbl-b inhibition.3. Investigate the Tumor Microenvironment (TME) in vivo: - Protocol: For in vivo models, use immunohistochemistry or flow cytometry to analyze the immune cell infiltrate and the expression of other immune checkpoint molecules (e.g., PD-L1) in resistant tumors. The TME may evolve to become more immunosuppressive through alternative mechanisms. |
| Drug Inactivity or Instability: The compound may not be reaching its target effectively. | 1. Verify Compound Integrity and Potency: - Protocol: Confirm the purity and concentration of the this compound stock solution. Perform an in vitro ubiquitination assay to verify its inhibitory activity against recombinant Cbl-b protein.2. Assess Cellular Uptake: - Protocol: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of this compound in treated cells. |
Problem 2: T-cell or NK-cell mediated cytotoxicity is not enhanced by this compound.
| Possible Cause | Troubleshooting Steps & Experimental Protocols |
| Immune Cell Dysfunction: The effector immune cells may be anergic or exhausted due to other inhibitory signals. | 1. Assess Immune Cell Activation Markers: - Protocol: Use flow cytometry to measure the expression of activation markers (e.g., CD69, CD25) and exhaustion markers (e.g., PD-1, TIM-3) on T cells and NK cells co-cultured with tumor cells and treated with this compound.2. Combination Therapy Experiments: - Protocol: In cases of high exhaustion marker expression, test the combination of this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies). Cbl-b inhibition may synergize with the blockade of other checkpoint pathways[6][13]. |
| Insufficient Antigen Presentation: The tumor cells may not be presenting sufficient antigens to trigger a robust T-cell response. | 1. Analyze MHC Class I Expression: - Protocol: Use flow cytometry or immunohistochemistry to assess the surface expression of MHC class I molecules on the cancer cells. Downregulation of MHC class I is a common mechanism of immune evasion.2. Enhance Antigen Presentation: - Protocol: Treat tumor cells with IFN-γ to upregulate MHC class I expression and then repeat the co-culture cytotoxicity assay with this compound. |
| Suppressive Tumor Microenvironment: Soluble factors or other cell types in the TME may be inhibiting the anti-tumor immune response. | 1. Analyze the Secretome of Resistant Tumors: - Protocol: Use cytokine arrays or ELISA to measure the levels of immunosuppressive cytokines (e.g., TGF-β, IL-10) in the conditioned media from resistant tumor cell cultures.2. Co-culture with Other TME Components: - Protocol: Set up co-culture experiments that include other components of the TME, such as cancer-associated fibroblasts (CAFs) or myeloid-derived suppressor cells (MDSCs), to assess their impact on the efficacy of this compound. |
Data Presentation
Table 1: IC50 Values of this compound
| Target | IC50 (nM) |
| Cbl-b | 6.7 |
| c-Cbl | 5.2 |
| Data from MedchemExpress[1] |
Table 2: Potential Mechanisms of Resistance to Cbl-b Inhibitors
| Category | Potential Mechanism |
| Target-based | - Mutations in the CBLB gene affecting drug binding.- Decreased expression of Cbl-b protein. |
| Pathway-based | - Upregulation of compensatory signaling pathways (e.g., parallel E3 ligases).- Constitutive activation of downstream signaling (e.g., PI3K, MAPK). |
| Cellular | - Increased drug efflux through ABC transporters.- Altered drug metabolism. |
| TME-mediated | - Upregulation of alternative immune checkpoints (e.g., PD-L1, CTLA-4).- Secretion of immunosuppressive cytokines (e.g., TGF-β, IL-10).- Infiltration of immunosuppressive cells (e.g., Tregs, MDSCs). |
Visualizations
Caption: Simplified Cbl-b signaling pathway in T cell activation.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Rationale for combination therapy with Cbl-b inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. nurixtx.com [nurixtx.com]
- 7. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at 2023 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. nimbustx.com [nimbustx.com]
Technical Support Center: Cbl-b-IN-7 In Vivo Studies
Welcome to the technical support center for Cbl-b-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vivo experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the preparation and execution of in vivo studies with this compound.
Q1: How should I dissolve this compound for in vivo administration?
A1: The exact solubility for this compound is not publicly available. However, for many small molecule inhibitors intended for in vivo use, a common starting point is to first dissolve the compound in an organic solvent like DMSO, and then dilute it with an aqueous vehicle.
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Troubleshooting Poor Solubility:
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Sonication: After dissolving in DMSO and diluting, sonicate the solution to aid dispersion.
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Warming: Gently warm the solution (e.g., to 37°C) to improve solubility, but be cautious of compound stability at higher temperatures.
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Alternative Vehicles: If the initial formulation is not suitable, consider testing other common vehicles for in vivo studies, such as:
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A mixture of PEG400, Solutol HS 15, and water.
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Corn oil for oral administration if the compound is lipophilic.
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Always perform a small-scale solubility test before preparing a large batch for your study.
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-
Q2: What is a recommended starting dose and administration route for in vivo efficacy studies?
A2: Specific in vivo dosing for this compound has not been published. However, data from a similar potent, orally bioavailable Cbl-b inhibitor, NX-1607, can provide a starting point. For NX-1607, oral administration (PO) at doses of 10 mg/kg and 30 mg/kg once daily has been shown to be effective in mouse tumor models.[1]
-
Recommendations for this compound:
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Route: Oral gavage (PO) is a potential route, given the precedent with similar Cbl-b inhibitors. Intraperitoneal (IP) injection is another common route for initial in vivo studies.
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Dose Ranging Study: It is highly recommended to perform a dose-ranging study to determine the optimal and maximum tolerated dose (MTD) for this compound in your specific animal model. Start with a lower dose (e.g., 5-10 mg/kg) and escalate.
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Monitor for Toxicity: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
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Q3: My in vivo experiment with this compound is not showing the expected efficacy. What are the possible reasons?
A3: Lack of efficacy can stem from several factors, from compound preparation to experimental design.
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Troubleshooting Workflow:
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Verify Compound Activity: Before starting a new in vivo experiment, confirm the activity of your batch of this compound in an in vitro assay.
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Check Formulation: Ensure the compound was fully dissolved and stable in the vehicle. Precipitation of the compound will lead to inconsistent dosing.
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Pharmacokinetics/Pharmacodynamics (PK/PD): Consider conducting a pilot PK/PD study to ensure that the chosen dose and route of administration result in sufficient exposure of the target tissue to the inhibitor and modulation of the Cbl-b pathway.
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Animal Model: The chosen animal model may not be appropriate, or the tumor growth kinetics may be too aggressive for the inhibitor to show an effect at the tested dose.
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Dosing Regimen: The frequency of administration may not be optimal. Daily dosing is common for oral inhibitors, but this may need to be adjusted based on the compound's half-life.
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Quantitative Data Summary
While specific in vivo pharmacokinetic data for this compound is not available, the following table summarizes its in vitro potency and provides a comparison with another well-characterized Cbl-b inhibitor, NX-1607.
| Compound | Target | IC50 | Molecular Weight | In Vivo Administration (Example) | Reference |
| This compound | Cbl-b | 6.7 nM | Not specified | Not specified | [2] |
| c-Cbl | 5.2 nM | [2] | |||
| NX-1607 | Cbl-b | 0.4 nM (KD) | 537.6 amu | 10-30 mg/kg, PO, daily (mouse) | [1][3] |
| c-Cbl | Not specified |
Experimental Protocols
The following is a generalized protocol for the oral administration of a small molecule inhibitor in a mouse tumor model. This should be adapted and optimized specifically for this compound.
Protocol: Oral Administration of this compound in a Syngeneic Mouse Tumor Model
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Preparation of Dosing Solution: a. Aseptically weigh the required amount of this compound for the number of animals to be dosed. b. In a sterile tube, dissolve this compound in a minimal amount of DMSO. c. Gradually add the aqueous vehicle (e.g., a solution of 10% PEG400 and 90% saline) to the DMSO concentrate while vortexing to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse dosed with 200 µL). d. Ensure the final solution is clear and free of precipitation. A gentle warming or sonication may be necessary. Prepare fresh daily.
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Animal Handling and Dosing: a. Acclimate the tumor-bearing mice (e.g., C57BL/6 with established MC38 tumors) to handling and the dosing procedure for several days before the start of the experiment. b. On the day of dosing, weigh each mouse to calculate the precise volume of the dosing solution to be administered. c. Gently restrain the mouse and administer the calculated volume of the this compound formulation or vehicle control via oral gavage using a proper gauge feeding needle. d. Monitor the animals for any immediate adverse reactions.
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Monitoring and Endpoints: a. Monitor the body weight of the mice daily or every other day as an indicator of toxicity. a. Measure tumor volume with calipers every 2-3 days. b. Continue dosing as per the experimental plan (e.g., once daily for 21 days). c. At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., western blot for Cbl-b targets, immunohistochemistry for immune cell infiltration).
Visualizations
Cbl-b Signaling Pathway in T-Cells
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
Interpreting unexpected results from Cbl-b-IN-7 experiments
Welcome to the technical support center for Cbl-b-IN-7, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during experiments with this compound.
Issue 1: No observed effect on T-cell or NK-cell activation.
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Question: I treated my primary T-cells with this compound but did not see an increase in activation markers (e.g., CD69, CD25) or cytokine production (e.g., IL-2, IFN-γ). What could be the reason?
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Answer: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
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Inhibitor Integrity and Activity:
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Confirm the proper storage of this compound. It should be stored at -20°C for long-term use and protected from light.
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Ensure the inhibitor was properly dissolved. This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture is low (e.g., <0.1%) to avoid solvent-induced toxicity.
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To confirm the activity of your this compound stock, consider a simple in vitro ubiquitination assay if available.
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Cell Health and Stimulation:
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Ensure your primary cells are healthy and viable before starting the experiment. A cell viability of >90% is recommended.
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Cbl-b inhibition primarily lowers the threshold for T-cell activation. Therefore, a sub-optimal co-stimulation (e.g., with anti-CD3/CD28 antibodies) is often required to observe the effect of the inhibitor. Ensure your stimulation conditions are optimized.
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Experimental Timing:
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The kinetics of activation marker expression and cytokine secretion can vary. Perform a time-course experiment to determine the optimal time point for analysis. For example, CD69 is an early activation marker, while IL-2 secretion may peak later.
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Downstream Readout:
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Verify that your antibodies for flow cytometry or ELISA are working correctly by using positive controls.
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Issue 2: High background or non-specific bands in Western blot for phosphorylated proteins.
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Question: I am trying to detect an increase in the phosphorylation of PLCγ1 and ERK after this compound treatment, but I am getting high background on my Western blot. How can I improve my results?
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Answer: High background in Western blots for phosphorylated proteins is a common issue. Here are some specific recommendations:
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Blocking: Avoid using non-fat dry milk for blocking as it contains phosphoproteins (like casein) that can cross-react with your phospho-specific antibodies. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.
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Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.
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Washing Steps: Increase the number and duration of your wash steps with TBST to remove non-specifically bound antibodies.
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Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
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Loading Controls: Always probe for the total protein (e.g., total PLCγ1 and total ERK) to confirm equal loading and to normalize the phosphorylated protein signal.
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Issue 3: Inconsistent results in cell viability assays.
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Question: My cell viability assay results with this compound are highly variable between experiments. What could be causing this?
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Answer: Consistency in cell viability assays depends on meticulous technique. Here are some potential sources of variability:
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Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Even small variations can lead to significant differences in metabolic activity-based assays (e.g., MTT, XTT).
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and viability. To minimize this "edge effect," consider not using the outermost wells for experimental samples and instead filling them with sterile media or PBS.
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Incubation Time: The incubation time with the viability reagent should be consistent across all experiments. For metabolic assays, ensure that the reaction is stopped within the linear range of the assay.
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Compound Precipitation: At higher concentrations, this compound might precipitate out of solution, leading to inaccurate dosing. Visually inspect your culture wells for any signs of precipitation.
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Issue 4: Difficulty in detecting ubiquitinated substrates.
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Question: I am trying to show a decrease in the ubiquitination of a Cbl-b substrate after this compound treatment via immunoprecipitation and Western blotting, but the results are not clear. What can I do?
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Answer: Detecting changes in protein ubiquitination can be challenging due to the dynamic nature of this post-translational modification.
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Proteasome Inhibition: To observe an accumulation of ubiquitinated substrates, it is often necessary to treat the cells with a proteasome inhibitor (e.g., MG132) for a short period before lysis. This will prevent the degradation of ubiquitinated proteins.
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DUB Inhibitors: Include deubiquitinase (DUB) inhibitors in your lysis buffer to prevent the removal of ubiquitin chains from your protein of interest.
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Lysis Conditions: Use a lysis buffer that effectively solubilizes your protein of interest while preserving protein-protein interactions.
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Antibody Selection: Use a high-quality antibody for immunoprecipitation that efficiently pulls down your target protein. For the Western blot, use an antibody that recognizes ubiquitin or specific ubiquitin chain linkages.
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Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Cbl-b | 6.7 | Biochemical | [1] |
| This compound | c-Cbl | 5.2 | Biochemical | [1] |
| NX-1607 | Cbl-b | 0.4 | SPR | [2] |
| NX-1607 | c-Cbl | 1.43 | SPR | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment | Cell Type | Recommended Concentration Range | Notes |
| T-cell Activation | Primary Human T-cells | 10 nM - 1 µM | Co-stimulation with anti-CD3/CD28 is recommended. |
| NK-cell Activation | Primary Human NK-cells | 100 nM - 3 µM | [3] |
| Western Blotting | Jurkat T-cells | 100 nM - 2 µM | Analyze phosphorylation of downstream targets like PLCγ1 and ERK.[4] |
| Cell Viability | Various Immune Cells | Up to 10 µM | Monitor for cytotoxicity at higher concentrations.[5] |
Experimental Protocols
1. Western Blotting for Phosphorylated PLCγ1 and ERK
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Cell Lysis:
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Culture cells to the desired density and treat with this compound for the indicated time.
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
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Incubate on ice for 30 minutes with vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
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Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
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Run the gel and transfer the proteins to a PVDF membrane.
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-
Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-PLCγ1, total PLCγ1, phospho-ERK, and total ERK overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Detect the signal using an ECL substrate and an imaging system.
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2. T-Cell Activation Assay by Flow Cytometry
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Cell Preparation:
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Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
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Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
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-
Stimulation and Treatment:
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Pre-treat the cells with this compound at various concentrations for 1-2 hours.
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Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
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Incubate for 24-48 hours.
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-
Staining and Analysis:
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Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
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Stain the cells with fluorescently labeled antibodies against CD69 and CD25 for 30 minutes on ice.
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Wash the cells twice with FACS buffer.
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Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD or DAPI).
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Acquire the data on a flow cytometer and analyze the expression of activation markers on viable cells.
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Visualizations
Caption: Cbl-b signaling pathway and the effect of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Mechanism of Cbl-b inhibition by this compound.
References
- 1. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting tips for IP | Abcam [abcam.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. susupport.com [susupport.com]
Technical Support Center: Cbl-b-IN-7 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the target engagement of Cbl-b-IN-7 in cells. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Cbl-b (Casitas B-lineage lymphoma proto-oncogene B) is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation. It mediates the ubiquitination and subsequent degradation of several proteins involved in T-cell signaling. This compound is a small molecule inhibitor designed to block the E3 ligase activity of Cbl-b. By inhibiting Cbl-b, this compound is expected to enhance T-cell activation and anti-tumor immunity.
Q2: Which cellular assays are recommended to confirm this compound target engagement?
Several orthogonal assays can be employed to confirm that this compound is engaging its intended target, Cbl-b, within a cellular context. The most common and robust methods include:
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Cellular Thermal Shift Assay (CETSA): Directly measures the binding of this compound to the Cbl-b protein.
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Immunoblotting for Downstream Substrates: Measures the accumulation of known Cbl-b substrates as a result of inhibited ubiquitination and degradation.
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NanoBRET™ Target Engagement Assay: A live-cell assay to quantify the affinity and occupancy of this compound at the Cbl-b protein.
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Flow Cytometry Analysis of Surface Receptors: Measures changes in the cell surface expression of proteins regulated by Cbl-b.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| CETSA: No thermal stabilization of Cbl-b observed with this compound treatment. | 1. Insufficient compound concentration or incubation time. 2. This compound is not cell-permeable. 3. The antibody used for Cbl-b detection is not specific or sensitive enough. 4. The heating gradient is not optimized. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Confirm cell permeability using a cell-based assay. 3. Validate the Cbl-b antibody using positive and negative controls (e.g., Cbl-b knockout cells). 4. Optimize the temperature range and duration of heating. |
| Immunoblotting: No change in the protein levels of Cbl-b substrates after this compound treatment. | 1. The chosen substrate is not regulated by Cbl-b in the cell line being used. 2. The turnover rate of the substrate is very slow. 3. Inefficient inhibition of Cbl-b. | 1. Confirm that the selected substrate is a bona fide target of Cbl-b in your specific cellular context. 2. Increase the duration of this compound treatment. 3. Use a positive control inhibitor or a higher concentration of this compound. |
| NanoBRET™: High background signal or low signal-to-noise ratio. | 1. Suboptimal ratio of NanoLuc®-Cbl-b fusion vector to tracer. 2. Cell density is too high or too low. 3. Incorrect filter set used for reading the assay. | 1. Optimize the tracer concentration and the amount of transfected plasmid. 2. Ensure a consistent and optimal cell density for the assay. 3. Use the recommended filter set for NanoBRET™ assays (e.g., 460 nm BP for donor and 610 nm LP for acceptor). |
| Flow Cytometry: Inconsistent changes in surface receptor expression. | 1. High variability in the starting cell population. 2. The antibody staining is not optimal. 3. The chosen surface marker is not a direct or sensitive readout of Cbl-b activity. | 1. Use a consistent cell passage number and ensure healthy cell culture conditions. 2. Titrate the antibody to determine the optimal staining concentration. 3. Validate the link between Cbl-b activity and the surface marker expression using genetic approaches (e.g., Cbl-b siRNA or knockout). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Cbl-b Target Engagement
This protocol outlines the steps to directly measure the binding of this compound to Cbl-b in intact cells.
Materials:
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Cell line of interest (e.g., Jurkat cells)
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This compound
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DMSO (vehicle control)
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PBS (Phosphate-Buffered Saline)
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Protease inhibitor cocktail
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Lysis buffer (e.g., RIPA buffer)
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Anti-Cbl-b antibody
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Secondary antibody conjugated to HRP
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Chemiluminescent substrate
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SDS-PAGE gels and transfer system
Procedure:
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Cell Treatment:
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Plate cells and grow to 70-80% confluency.
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Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control.
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Incubate for the desired time (e.g., 1-4 hours).
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Heating Step:
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Harvest cells and resuspend in PBS containing protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
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Cell Lysis:
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Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Immunoblotting:
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Collect the supernatant containing the soluble protein fraction.
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Determine the protein concentration of each sample.
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Perform SDS-PAGE and Western blotting using an anti-Cbl-b antibody to detect the amount of soluble Cbl-b at each temperature.
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Data Analysis:
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Quantify the band intensities for Cbl-b at each temperature for both treated and untreated samples.
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Plot the percentage of soluble Cbl-b relative to the non-heated control against the temperature.
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A shift in the melting curve to a higher temperature for this compound-treated samples indicates target engagement.
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Expected Quantitative Data Summary:
| Treatment | Temperature (°C) | % Soluble Cbl-b (Relative to 37°C) |
| DMSO | 37 | 100 |
| 50 | 85 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| This compound (10 µM) | 37 | 100 |
| 50 | 95 | |
| 55 | 80 | |
| 60 | 65 | |
| 65 | 30 |
Immunoblotting for Downstream Cbl-b Substrates
This protocol describes how to measure the accumulation of a known Cbl-b substrate (e.g., p-EGFR) following treatment with this compound.
Materials:
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Cell line expressing the target substrate (e.g., A431 cells for EGFR)
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This compound
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DMSO (vehicle control)
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Lysis buffer
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Antibodies against the Cbl-b substrate (e.g., anti-p-EGFR) and a loading control (e.g., anti-GAPDH)
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Secondary antibodies conjugated to HRP
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Chemiluminescent substrate
Procedure:
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Cell Treatment:
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Plate cells and grow to the desired confluency.
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Treat cells with a titration of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specific duration (e.g., 6, 12, 24 hours).
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Cell Lysis and Protein Quantification:
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Lyse the cells and quantify the total protein concentration.
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Immunoblotting:
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Perform SDS-PAGE and Western blotting using antibodies against the Cbl-b substrate and a loading control.
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Data Analysis:
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Quantify the band intensities for the substrate and the loading control.
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Normalize the substrate signal to the loading control.
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An increase in the level of the Cbl-b substrate in this compound-treated cells compared to the DMSO control indicates target engagement.
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Expected Quantitative Data Summary:
| This compound (µM) | Normalized Substrate Level (Arbitrary Units) |
| 0 (DMSO) | 1.0 |
| 0.1 | 1.5 |
| 1 | 3.2 |
| 10 | 5.8 |
Diagrams
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical troubleshooting flow for target engagement assays.
Improving the efficacy of Cbl-b-IN-7 in combination therapies
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This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cbl-b-IN-7 in combination therapies. The information is designed to help optimize experimental design and interpretation to improve therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] By inhibiting Cbl-b, this compound blocks the ubiquitination and subsequent degradation of key signaling proteins involved in T-cell receptor (TCR) and co-stimulatory pathways.[4][5][6] This lowers the threshold for T cell and NK cell activation, leading to a more robust anti-tumor immune response.[1][7]
Q2: Why is this compound suitable for combination with anti-PD-1 therapy?
A2: Cbl-b acts as an intracellular immune checkpoint, regulating T-cell activation.[7] Anti-PD-1 antibodies work by blocking an extracellular checkpoint. Combining this compound with anti-PD-1 targets two distinct but complementary immunosuppressive mechanisms. Preclinical studies with Cbl-b inhibitors have shown synergistic effects with PD-1 blockade, leading to enhanced tumor regression and improved survival in murine models.[8][9] The rationale is that Cbl-b inhibition can reinvigorate exhausted T cells within the tumor microenvironment, making them more responsive to PD-1 blockade.[8]
Q3: What is the proper way to handle and store this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, 2-8°C is acceptable. To prepare a stock solution, reconstitute the powder in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is below 0.1% to avoid solvent-induced toxicity.
Q4: How do I determine the optimal dose of this compound for my in vitro or in vivo experiments?
A4: For in vitro experiments, a dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line or primary cell culture. A typical starting concentration range for a new Cbl-b inhibitor would be from 1 nM to 10 µM. For in vivo studies, a maximum tolerated dose (MTD) study should be performed. Based on preclinical data from similar Cbl-b inhibitors like NTX-801, an effective dose in syngeneic mouse models might be in the range of 10-50 mg/kg, administered orally.[7] However, this must be empirically determined for your specific model.
Troubleshooting Guides
In Vitro Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in cell-based assays. | 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. This compound precipitation at high concentrations. | 1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Visually inspect the wells for precipitation. If observed, prepare fresh dilutions and ensure the final DMSO concentration is low. Consider using a surfactant like Pluronic F-68. |
| No significant increase in T-cell activation (e.g., IFN-γ, IL-2 production) with this compound treatment. | 1. Suboptimal T-cell stimulation.2. Cell line is not responsive.3. Incorrect assay timing. | 1. Cbl-b inhibition primarily enhances TCR signaling.[5] Ensure you are providing a suboptimal TCR stimulus (e.g., low concentration of anti-CD3/CD28 antibodies) to reveal the effect of the inhibitor.2. Use primary T cells or a well-characterized T-cell line (e.g., Jurkat) known to express Cbl-b.3. Measure cytokine production at multiple time points (e.g., 24, 48, 72 hours) to capture the peak response. |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. Off-target effects of the compound.2. High DMSO concentration. | 1. Perform a counter-screen using a Cbl-b knockout cell line. If cytotoxicity persists, it indicates off-target effects.2. Ensure the final DMSO concentration is kept below 0.1%. Perform a vehicle control with the same DMSO concentration. |
In Vivo Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No synergistic anti-tumor effect observed with anti-PD-1 combination. | 1. Inappropriate dosing schedule or sequence.2. The tumor model is not immunogenic (a "cold" tumor).3. Insufficient drug exposure (poor PK). | 1. Experiment with different schedules: concurrent vs. sequential dosing. This compound may be required prior to anti-PD-1 to prime the T-cell response.2. Choose a syngeneic model known to be moderately responsive to checkpoint inhibitors (e.g., MC38, CT26). Analyze the tumor microenvironment for baseline T-cell infiltration.3. Perform pharmacokinetic studies to confirm adequate plasma and tumor exposure of this compound. |
| Unexpected toxicity or weight loss in the combination therapy group. | 1. Over-stimulation of the immune system leading to cytokine release syndrome or autoimmunity.2. Overlapping toxicities of the two agents. | 1. Reduce the dose of this compound, the anti-PD-1 antibody, or both. Monitor serum cytokine levels (e.g., IFN-γ, TNF-α).2. Review the known toxicity profiles of both agents. Consider a staggered dosing schedule to mitigate overlapping toxicities. |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent tumor cell implantation.2. Variation in the immune response among individual animals. | 1. Ensure consistent tumor cell number, volume, and injection site. Exclude tumors that are too large or too small at the time of randomization.2. Increase the number of animals per group (n=8-10 is typical for syngeneic models) to increase statistical power.[10] |
Quantitative Data Summary
The following tables present hypothetical but plausible data for this compound to guide experimental expectations.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Metric | Value |
| Cbl-b Enzymatic Assay | Recombinant Human Cbl-b | IC50 | 15 nM |
| T-Cell Proliferation | Human PBMCs (suboptimal anti-CD3) | EC50 | 120 nM |
| IL-2 Production | Murine Splenocytes (suboptimal anti-CD3/CD28) | EC50 | 95 nM |
| NK Cell Cytotoxicity | Primary Human NK cells vs. K562 cells | EC50 | 250 nM |
Table 2: In Vivo Efficacy in MC38 Syngeneic Mouse Model
| Treatment Group (n=10/group) | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle | N/A | 1502 ± 210 | - | 0/10 |
| This compound | 30 mg/kg, PO, QD | 976 ± 155 | 35% | 0/10 |
| Anti-PD-1 | 10 mg/kg, IP, Q3D | 826 ± 130 | 45% | 1/10 |
| This compound + Anti-PD-1 | Concurrent Dosing | 330 ± 98 | 78% | 4/10 |
Key Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone OKT3, 0.5 µg/mL) in PBS overnight at 4°C. Wash plates 3x with sterile PBS.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at 2 x 10^5 cells/well.
-
Compound Addition: Add this compound from a pre-diluted plate to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (0.1% DMSO). Add soluble anti-human CD28 antibody (clone CD28.2, 1 µg/mL) to all wells.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 72 hours.
-
Analysis: Collect the supernatant and measure IL-2 or IFN-γ concentration using a standard ELISA kit.
Protocol 2: In Vivo Syngeneic Mouse Model Efficacy Study
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 MC38 colon adenocarcinoma cells in 100 µL of PBS into the right flank of each mouse.
-
Randomization: When tumors reach an average volume of 80-100 mm³, randomize mice into four groups (n=10 per group): Vehicle, this compound, anti-PD-1, and Combination.
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle for this compound (e.g., 0.5% methylcellulose) orally (PO), once daily (QD), and an isotype control antibody intraperitoneally (IP) every three days (Q3D).
-
This compound Group: Administer this compound at 30 mg/kg, PO, QD.
-
Anti-PD-1 Group: Administer anti-mouse PD-1 antibody at 10 mg/kg, IP, Q3D.
-
Combination Group: Administer both this compound and anti-PD-1 according to their respective schedules.
-
-
Monitoring: Measure tumor volume with digital calipers three times a week. Monitor body weight and clinical signs of toxicity.
-
Endpoint: Euthanize mice when tumors exceed 2000 mm³ or show signs of ulceration or severe toxicity. The study endpoint is typically 21-28 days post-randomization.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.[10][11][12] Synergy can be evaluated using models like the Bliss independence model.[10]
Visualizations
Caption: this compound inhibits Cbl-b, preventing degradation of key signaling molecules.
Caption: Experimental workflow for an in vivo combination therapy study.
Caption: Troubleshooting logic for lack of in vivo synergy.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. nimbustx.com [nimbustx.com]
- 8. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. researchgate.net [researchgate.net]
Cbl-b-IN-7 quality control and purity assessment
Welcome to the technical support center for Cbl-b-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in their experiments. Here you will find detailed information on quality control, purity assessment, experimental protocols, and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that acts as a key negative regulator of immune cell activation.[1] this compound also shows inhibitory activity against the closely related c-Cbl.[2][3] Its mechanism of action involves binding to Cbl-b and stabilizing it in an inactive conformation, which prevents the ubiquitination and subsequent degradation of its target proteins.[4] By inhibiting Cbl-b, this compound effectively "releases the brakes" on immune cells, particularly T cells and Natural Killer (NK) cells, leading to enhanced activation and anti-tumor responses.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at room temperature.[2][3] Once dissolved, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in solution may vary depending on the solvent and storage conditions.
Q3: In which solvents is this compound soluble?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected purity of this compound?
A4: The purity of this compound is determined by High-Performance Liquid Chromatography (HPLC) and is typically expected to be greater than 98%. For detailed information on a specific lot, please refer to the Certificate of Analysis (CoA) provided with the product.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the typical quality control specifications and analytical methods used to assess the purity and identity of this compound.
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | ≥50 mg/mL in DMSO | Visual Inspection |
Table 2: Representative Analytical Data for this compound
| Analysis | Result |
| HPLC Purity | 99.5% |
| ¹H NMR | Conforms to the expected structure |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated: 538.2, found: 538.2 |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Cbl-b Ubiquitination Assay (TR-FRET)
This protocol is adapted from commercially available Cbl-b TR-FRET assay kits and is designed to measure the auto-ubiquitination activity of Cbl-b in the presence of this compound.
-
Materials:
-
Recombinant GST-tagged Cbl-b protein
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer
-
Terbium-labeled anti-GST antibody
-
Streptavidin-d2 acceptor
-
This compound
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired concentrations.
-
In a 384-well plate, add the this compound dilutions.
-
Prepare a master mix containing E1, E2, biotinylated ubiquitin, and GST-Cbl-b in assay buffer.
-
Add the master mix to the wells containing the inhibitor.
-
Initiate the ubiquitination reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing Terbium-labeled anti-GST antibody and Streptavidin-d2.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value of this compound.
-
Protocol 3: Cellular Assay for T-Cell Activation
This protocol describes a method to assess the effect of this compound on T-cell activation by measuring cytokine production (e.g., IL-2) upon T-cell receptor (TCR) stimulation.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 antibody (for TCR stimulation)
-
Anti-CD28 antibody (for co-stimulation, optional)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
IL-2 ELISA kit
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Seed T cells (e.g., 1 x 10⁵ cells/well) in the anti-CD3 coated plate.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Add the dilutions to the cells. Include a vehicle control (DMSO only).
-
If co-stimulation is desired, add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on IL-2 production.
-
Troubleshooting Guide
Problem 1: this compound is not fully dissolving in the solvent.
-
Possible Cause: The concentration is too high, or the solvent is not appropriate.
-
Solution:
-
Ensure you are using anhydrous DMSO for the stock solution.
-
Gently warm the solution to 37°C and vortex to aid dissolution.
-
Prepare a lower concentration stock solution if solubility issues persist.
-
Problem 2: Inconsistent or non-reproducible results in cellular assays.
-
Possible Causes:
-
Inconsistent cell seeding density.
-
Degradation of this compound due to multiple freeze-thaw cycles.
-
Variability in stimulation conditions.
-
Cell viability is affected by the compound or solvent.
-
-
Solutions:
-
Ensure a uniform single-cell suspension before seeding.
-
Use freshly prepared aliquots of this compound for each experiment.
-
Standardize the concentration and incubation time of stimulating antibodies.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine if the observed effects are due to cytotoxicity.
-
Keep the final DMSO concentration consistent and as low as possible across all wells.
-
Problem 3: No significant effect of this compound is observed.
-
Possible Causes:
-
The concentration of this compound is too low.
-
The incubation time is not optimal.
-
The cells do not express sufficient levels of Cbl-b.
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The experimental readout is not sensitive enough.
-
-
Solutions:
-
Perform a dose-response experiment with a wider range of this compound concentrations.
-
Optimize the incubation time for your specific cell type and assay.
-
Confirm the expression of Cbl-b in your cell line or primary cells by Western blot or other methods.
-
Choose a more sensitive readout for T-cell activation, such as measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry.
-
Visualizations
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
Addressing variability in Cbl-b-IN-7 experimental outcomes
Welcome to the technical support center for Cbl-b-IN-7. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes when using the Cbl-b inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that acts as a negative regulator of immune cell activation.[1][2] Cbl-b targets key signaling proteins in immune cells, particularly T cells and NK cells, for ubiquitination and subsequent degradation, thereby dampening the immune response.[1][3][4] By inhibiting the E3 ligase activity of Cbl-b, this compound prevents the degradation of these signaling proteins, leading to enhanced T cell and NK cell activation, increased cytokine production, and a more robust anti-tumor immune response.[1][2][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immuno-oncology research to enhance anti-tumor immunity.[2] It is utilized in in vitro studies to investigate the enhancement of T cell and NK cell effector functions, such as cytokine secretion and cytotoxicity.[3][5] In in vivo animal models, it is used to assess its anti-tumor efficacy, often in combination with other immunotherapies like checkpoint inhibitors.[6]
Q3: Does this compound have any known off-target effects?
A3: Yes, this compound also inhibits c-Cbl, a closely related E3 ubiquitin ligase, with a similar potency.[7] This lack of selectivity is an important consideration when interpreting experimental data, as inhibition of c-Cbl can also impact immune cell signaling.[4]
Troubleshooting Guide
Issue 1: High Variability in In Vitro Assay Results
Possible Cause 1.1: Inconsistent Compound Solubility or Stability
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.[10][11]
Possible Cause 1.2: Cell-Type Specific Responses
-
Recommendation: The effects of Cbl-b inhibition can vary significantly between different immune cell types (e.g., CD4+ T cells, CD8+ T cells, NK cells, B cells) and even between cell lines.[2][3][12] It is crucial to characterize the baseline expression of Cbl-b and c-Cbl in your specific cell model. Titrate the concentration of this compound for each cell type to determine the optimal effective concentration.
Possible Cause 1.3: Suboptimal Cell Stimulation
-
Recommendation: The effect of Cbl-b inhibition on T cell activation is often more pronounced under suboptimal stimulation conditions (e.g., stimulation with anti-CD3 alone without anti-CD28 co-stimulation).[6][13] If you are not observing a significant effect of this compound, consider titrating the concentration of your stimulating antibodies or antigens.
Issue 2: Unexpected or Off-Target Effects Observed
Possible Cause 2.1: Inhibition of c-Cbl
-
Recommendation: As this compound inhibits both Cbl-b and c-Cbl with similar potency, observed effects may not be solely due to Cbl-b inhibition.[7] To dissect the specific contribution of Cbl-b, consider using genetic approaches such as siRNA or CRISPR/Cas9 to specifically knockdown Cbl-b and compare the phenotype to that induced by this compound.
Possible Cause 2.2: DMSO Concentration in Vehicle Control
-
Recommendation: Ensure that the final concentration of DMSO in your experimental wells is consistent across all conditions, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%). High concentrations of DMSO can have independent effects on cell viability and function.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Cbl-b | 6.7 |
| c-Cbl | 5.2 |
Data sourced from MedchemExpress.[7]
Experimental Protocols
Protocol: In Vitro Human T Cell Activation Assay
This protocol provides a general framework for assessing the effect of this compound on T cell activation. Optimization of cell density, antibody concentrations, and incubation times is recommended for specific experimental setups.[14][15]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
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RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
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Anti-human CD3 antibody (clone OKT3 or UCHT1)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom tissue culture plates
-
IL-2 and IFN-γ ELISA kits
Procedure:
-
Plate Coating:
-
Dilute anti-human CD3 antibody to the desired concentration (e.g., 1 µg/mL) in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate at 37°C for 2-4 hours or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
T Cell Isolation:
-
Isolate T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
-
Cell Seeding and Treatment:
-
Resuspend isolated T cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
For co-stimulation conditions, add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (IL-2, IFN-γ) by ELISA.
-
Cell proliferation can be assessed by assays such as MTS or by labeling cells with a proliferation dye (e.g., CFSE) prior to seeding.
-
Visualizations
Caption: Cbl-b signaling pathway in T cell activation.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for experimental variability.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Cbl-b and c-Cbl Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of inhibitors targeting the E3 ubiquitin ligases Cbl-b and c-Cbl, proteins that are critical negative regulators of immune responses and receptor tyrosine kinase signaling. Given the high degree of structural homology between these two proteins, achieving inhibitor selectivity is a significant challenge in drug development. This document will focus on a representative Cbl-b inhibitor, NX-1607, due to the lack of public information on "Cbl-b-IN-7", and compare its characteristics to what is known about inhibitors targeting c-Cbl.
The Casitas B-lineage lymphoma (Cbl) family of proteins, primarily Cbl-b and c-Cbl, are E3 ubiquitin ligases that play a pivotal role in downregulating signaling pathways initiated by tyrosine kinases.[1][2] They achieve this by ubiquitinating activated receptor tyrosine kinases (RTKs), targeting them for degradation.[1][2] While both are structurally similar, they have distinct roles. Cbl-b is a key negative regulator of T-cell and Natural Killer (NK) cell activation, making it an attractive target for cancer immunotherapy.[2][3][4][5][6] Inhibiting Cbl-b can enhance anti-tumor immunity.[4][5] c-Cbl also regulates RTK signaling, and its loss of function is associated with myeloid neoplasms.[2] Due to their overlapping functions and high sequence homology, developing selective inhibitors is a primary goal for therapeutic applications.[7]
Quantitative Performance Data
The following table summarizes the inhibitory potency and selectivity of representative Cbl-b inhibitors. Data for specific, selective c-Cbl inhibitors is sparse in publicly available literature, reflecting the early stage of development for this target class.
| Compound | Target | IC50 (nM) | Selectivity (vs. c-Cbl) | Key Cellular Effects | Reference |
| NX-1607 | Cbl-b | single-digit nM | >10-fold | Enhances T-cell and NK cell activation; promotes cytokine secretion (IL-2, IFNγ). | [8][9] |
| GRC 65327 | Cbl-b | Potent | Highly Selective | Enhances T and NK cell activation; restores exhausted T-cell function. | [10] |
| Unnamed Candidates | Cbl-b | single-digit nM | >10-fold | Dramatically increases IL-2 and IFNγ secretion in T-cells and PBMCs. | [9] |
Note: IC50 values and selectivity are highly dependent on the specific assay conditions.
Signaling Pathways and Inhibitor Action
Cbl-b and c-Cbl are involved in several critical signaling pathways. Understanding these pathways is crucial for appreciating the therapeutic potential and possible side effects of their inhibitors.
Caption: Simplified signaling pathways for Cbl-b in T-cell activation and c-Cbl in RTK signaling.
Experimental Protocols
The characterization of Cbl-b and c-Cbl inhibitors relies on a series of biochemical and cell-based assays. Below are representative protocols for key experiments.
This assay measures the ability of an inhibitor to block the E3 ligase activity of Cbl-b or c-Cbl in a reconstituted biochemical system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant Cbl-b or c-Cbl protein
-
Substrate protein (e.g., a tyrosine kinase)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate or ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, substrate, and ATP in the assay buffer.
-
Add the test inhibitor at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Initiate the reaction by adding the Cbl-b or c-Cbl enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[11]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against the substrate to detect its ubiquitination (seen as a ladder of higher molecular weight bands) or an anti-ubiquitin antibody.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
This is a high-throughput assay to measure the binding affinity of inhibitors to the target protein.
Materials:
-
Europium-labeled anti-tag antibody
-
Tagged Cbl-b or c-Cbl protein
-
Fluorescently labeled tracer (a ligand that binds to the protein)
-
Assay buffer
-
Test inhibitors
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add a mixture of the tagged Cbl-b or c-Cbl protein and the europium-labeled antibody.
-
Add the fluorescent tracer.
-
Incubate at room temperature for 1 hour.[12]
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[12]
-
Calculate the emission ratio. A decrease in the ratio indicates displacement of the tracer by the inhibitor.
-
Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
This cell-based assay evaluates the effect of Cbl-b inhibitors on T-cell function.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test Cbl-b inhibitors
-
ELISA kits for IL-2 and IFNγ
Procedure:
-
Plate the T-cells in a 96-well plate.
-
Treat the cells with various concentrations of the Cbl-b inhibitor for a predetermined time.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Incubate the cells for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (IL-2, IFNγ) using ELISA kits.[13]
-
An increase in cytokine production indicates that the inhibitor is enhancing T-cell activation.
Workflow for Inhibitor Characterization
The process of identifying and validating selective Cbl-b or c-Cbl inhibitors follows a structured workflow.
Caption: A typical workflow for the discovery and characterization of Cbl inhibitors.
Conclusion
The development of selective inhibitors for Cbl-b and c-Cbl presents both a significant challenge and a promising therapeutic opportunity. The high degree of structural similarity necessitates careful design and thorough screening to achieve selectivity. Cbl-b inhibitors, such as NX-1607, have demonstrated the potential to enhance anti-tumor immunity by activating T-cells and NK cells, making them a promising new class of cancer immunotherapies.[4][5][6] Conversely, the development of selective c-Cbl inhibitors is at an earlier stage but holds potential for the treatment of diseases driven by aberrant RTK signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and characterization of potent and selective inhibitors for these important E3 ligases.
References
- 1. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 7. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nurixtx.com [nurixtx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
- 11. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Cbl-b Inhibitors in the Tumor Microenvironment
A detailed guide for researchers and drug development professionals on the validation of Cbl-b-IN-7's effect on the tumor microenvironment, with a comparative analysis against other novel Cbl-b inhibitors.
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, primarily T cells and Natural Killer (NK) cells.[1][2][3] Its inhibition represents a promising therapeutic strategy to enhance anti-cancer immunity. This guide provides a comparative analysis of this compound and other leading Cbl-b inhibitors, focusing on their impact on the tumor microenvironment (TME).
Mechanism of Action: Releasing the Brakes on Anti-Tumor Immunity
Cbl-b functions as a gatekeeper of immune activation by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby dampening the immune response.[1][4] Small molecule inhibitors of Cbl-b, such as this compound, are designed to block this enzymatic activity. By doing so, they prevent the downregulation of activating signals within immune cells, leading to a more robust and sustained anti-tumor response.[5] This enhanced immune activity manifests as increased proliferation and cytokine production by T cells and NK cells within the TME, ultimately leading to tumor growth inhibition.[6][7]
Comparative Performance of Cbl-b Inhibitors
This section provides a comparative overview of the preclinical data for this compound and three other notable Cbl-b inhibitors: NTX-801, NX-1607, and HST-1011.
| Inhibitor | Target | In Vitro Potency (IC50) | Key In Vitro Effects | Key In Vivo Effects in Syngeneic Models |
| This compound | Cbl-b / c-Cbl | Cbl-b: 6.7 nM, c-Cbl: 5.2 nM[8] | Data not publicly available. | Data not publicly available. |
| NTX-801 | Cbl-b | < 5 nM (biochemical and cellular)[8] | Enhances T and NK cell activation, reinvigorates exhausted T cells, inhibits Treg suppressive capacity.[8] | Dose-dependent tumor growth inhibition (CT-26 model), increased T and NK cell signatures in tumors.[8] |
| NX-1607 | Cbl-b | Data not publicly available. | Enhances antigen recall, reduces T cell exhaustion, increases cytokine production.[7] | Robust, T-cell dependent tumor regression (A20 lymphoma model), enhanced survival in combination with Rituximab (Raji NHL model).[9] |
| HST-1011 | Cbl-b | Low nanomolar potency.[10] | Increases polyfunctionality and activation of NK cells, enhances NK cell-mediated cytotoxicity.[10] | Upregulation of pro-inflammatory pathways in the TME.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro T Cell Activation Assay
Objective: To assess the effect of Cbl-b inhibitors on T cell activation in vitro.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-CD3 and Anti-CD28 antibodies
-
Cbl-b inhibitors (e.g., this compound)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometry antibodies (e.g., anti-CD69, anti-CD25, anti-IFN-γ)
Procedure:
-
Isolate T cells from healthy donor PBMCs using the RosetteSep™ enrichment cocktail according to the manufacturer's instructions.
-
Label the isolated T cells with a cell proliferation dye.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in sterile PBS) and incubate for 2 hours at 37°C. Wash the wells with sterile PBS.
-
Seed the labeled T cells in the coated plate at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (1 µg/mL) to all wells.
-
Add varying concentrations of the Cbl-b inhibitor to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell activation markers (e.g., CD69, CD25) and intracellular cytokines (e.g., IFN-γ).
-
Analyze the cells by flow cytometry to assess T cell proliferation (dye dilution) and the expression of activation markers and cytokines.
Murine Syngeneic Tumor Model and In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of Cbl-b inhibitors in a mouse model with a competent immune system.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
Matrigel
-
Cbl-b inhibitor formulation for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Culture CT26 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^5 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Cbl-b inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors for further analysis.
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with Cbl-b inhibitors.
Materials:
-
Harvested tumors from the in vivo study
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
gentleMACS Dissociator
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD45, anti-CD3, anti-CD8, anti-NK1.1)
-
Formalin and paraffin for immunohistochemistry
-
Anti-CD8 antibody for immunohistochemistry
Procedure:
Flow Cytometry:
-
Mechanically and enzymatically dissociate the harvested tumors into single-cell suspensions using a tumor dissociation kit and a gentleMACS Dissociator following the manufacturer's protocol.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Lyse red blood cells using a lysis buffer.
-
Count the viable cells and stain with a cocktail of fluorescently labeled antibodies against various immune cell markers.
-
Analyze the stained cells by flow cytometry to quantify the different immune cell populations within the TME, paying particular attention to CD8+ T cells and NK cells.
Immunohistochemistry (IHC):
-
Fix the harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target antigens.
-
Block endogenous peroxidase activity and non-specific antibody binding.
-
Incubate the sections with a primary antibody against CD8.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the slides under a microscope to visualize and quantify the infiltration of CD8+ T cells into the tumor.
Conclusion
The inhibition of Cbl-b presents a compelling strategy for enhancing anti-tumor immunity by activating T cells and NK cells within the tumor microenvironment. While this compound shows potent in vitro activity, further preclinical studies are needed to fully characterize its in vivo efficacy and impact on the TME. Comparative analysis with other Cbl-b inhibitors like NTX-801, NX-1607, and HST-1011, which have demonstrated promising anti-tumor effects and immune modulation, will be crucial in determining the therapeutic potential of this class of molecules. The provided experimental protocols offer a framework for the systematic evaluation and validation of Cbl-b inhibitors for cancer immunotherapy.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 6. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Markets Insider [markets.businessinsider.com]
- 10. nurixtx.com [nurixtx.com]
A Comparative Guide: Cbl-b-IN-7 vs. Anti-CTLA-4 Therapy in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with novel mechanisms of action offering new hope for patients. This guide provides a detailed comparison of two distinct immunotherapeutic strategies: the emerging class of Cbl-b inhibitors, represented here by Cbl-b-IN-7, and the established anti-CTLA-4 monoclonal antibodies. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and experimental validation.
Executive Summary
Cbl-b inhibitors and anti-CTLA-4 therapies both aim to enhance the body's anti-tumor immune response by targeting negative regulators of T-cell activation. However, they do so at different points in the immune signaling cascade. Anti-CTLA-4 antibodies are extracellular checkpoint inhibitors that block the inhibitory CTLA-4 receptor on the surface of T-cells. In contrast, Cbl-b inhibitors are small molecules that act intracellularly, targeting the E3 ubiquitin ligase Cbl-b, a key negative regulator downstream of the T-cell receptor (TCR) and co-stimulatory pathways, including those influenced by CTLA-4.
While anti-CTLA-4 therapies like ipilimumab are approved and have shown significant clinical benefit in various cancers, they are also associated with a distinct profile of immune-related adverse events. Cbl-b inhibitors, currently in earlier stages of clinical development, have demonstrated promising preclinical activity and early signs of clinical efficacy, with a potentially different safety profile. A direct head-to-head clinical comparison is not yet available; however, preclinical data suggests Cbl-b inhibition may offer a differentiated and potent method of immune activation.
Mechanism of Action: A Tale of Two Checkpoints
Anti-CTLA-4 Therapy: Releasing the Brakes on T-Cell Priming
Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) is a critical immune checkpoint receptor expressed on the surface of T-cells, particularly following initial activation. It acts as a negative regulator by competing with the co-stimulatory receptor CD28 for binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs).[1] This interaction dampens T-cell proliferation and effector function, effectively acting as a "brake" on the immune response.
Anti-CTLA-4 monoclonal antibodies, such as ipilimumab and tremelimumab, physically block the interaction between CTLA-4 and its ligands.[2][3][4] This blockade removes the inhibitory signal, leading to sustained T-cell activation and proliferation, and is thought to primarily impact the initial priming phase of the anti-tumor T-cell response in the lymph nodes.[3][5] Additionally, some anti-CTLA-4 antibodies may mediate their effect in part by depleting regulatory T-cells (Tregs) within the tumor microenvironment.[6]
Cbl-b Inhibition: Intracellular Modulation of Immune Activation
Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, negatively regulating immune cell activation.[7] Cbl-b is a downstream master regulator of both the T-cell receptor (TCR) and co-stimulatory signaling pathways, including those involving CD28 and CTLA-4.[2][8][9] In the absence of strong co-stimulation, Cbl-b ubiquitinates key signaling proteins, targeting them for degradation and thereby raising the threshold for T-cell and Natural Killer (NK) cell activation.[5][7]
Cbl-b inhibitors are small molecules that bind to and lock Cbl-b in an inactive conformation. This prevents its E3 ligase activity, leading to the accumulation of key signaling proteins and a lowering of the activation threshold for T-cells and other immune cells.[5] This mechanism allows for a more potent and sustained anti-tumor immune response, even in environments with weak co-stimulatory signals.[3]
Efficacy Comparison: Preclinical and Clinical Data
Direct comparative efficacy data from head-to-head clinical trials of Cbl-b inhibitors and anti-CTLA-4 therapies are not yet available. The following tables summarize available data for representative agents in each class.
Table 1: Preclinical Efficacy Data
| Parameter | Cbl-b Inhibitor (Representative) | Anti-CTLA-4 (Ipilimumab) | Source(s) |
| In Vitro T-Cell Activation | Significantly promotes T-cell proliferation in Mixed Lymphocyte Reaction (MLR) where anti-CTLA-4 alone did not show a significant effect. | Less potent in promoting T-cell proliferation in MLR assay compared to the Cbl-b inhibitor. | [3] |
| In Vivo Tumor Models | Demonstrates tumor growth inhibition and increased survival in syngeneic mouse models (e.g., CT26 colon carcinoma). | Demonstrates efficacy in various mouse tumor models, leading to tumor rejection and establishment of anti-tumor memory. | [10] |
| Combination Therapy | Shows robust anti-tumor activity and complete responses when combined with anti-PD-1 in murine tumor models. | Combination with anti-PD-1 (nivolumab) is a standard of care in several cancers, showing synergistic efficacy. |
Table 2: Clinical Efficacy Data (Selected Indications)
| Indication | Cbl-b Inhibitor (NX-1607) | Anti-CTLA-4 (Ipilimumab) | Source(s) |
| Advanced Solid Tumors (Heavily Pretreated) | Phase 1a data: Disease Control Rate (DCR) of 49.3%. Confirmed partial response in a patient with microsatellite stable colorectal cancer (MSS CRC). | Not typically used as monotherapy in this broad, heavily pretreated population. Efficacy is established in specific tumor types. | [11] |
| Metastatic Melanoma (First-Line, Combination with Nivolumab) | Not yet evaluated in this setting. | CheckMate 067: 36-month Progression-Free Survival (PFS) of 39%; 36-month Overall Survival (OS) of 57%. | [12] |
| Unresectable Hepatocellular Carcinoma (First-Line, Combination with Durvalumab) | Not yet evaluated in this setting. | HIMALAYA (Tremelimumab): Median OS of 16.4 months; Objective Response Rate (ORR) of 20.1%. | [13] |
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay
This in vitro assay is used to assess the activation and proliferation of T-cells in response to allogeneic stimulation, mimicking the initial stages of an immune response.
Objective: To compare the ability of a Cbl-b inhibitor and an anti-CTLA-4 antibody to enhance T-cell proliferation and cytokine production.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.
-
Co-culture: PBMCs from the two donors are mixed together in culture. The genetic differences between the donors' cells stimulate a T-cell response.
-
Treatment: The co-cultures are treated with varying concentrations of the Cbl-b inhibitor, anti-CTLA-4 antibody, anti-PD-1 antibody, or combinations thereof. A vehicle control is also included.
-
Proliferation Measurement: After a set incubation period (typically 5-7 days), T-cell proliferation is measured. This can be done using various methods, such as incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).
-
Cytokine Analysis: The supernatant from the co-cultures is collected, and the concentration of key cytokines, such as Interferon-gamma (IFNγ), is measured using techniques like ELISA or multiplex bead arrays.
A preclinical study utilizing this protocol demonstrated that a Cbl-b inhibitor significantly promoted T-cell proliferation, whereas anti-CTLA-4 and anti-PD-1 alone did not.[3] The combination of the Cbl-b inhibitor and anti-PD-1 further enhanced IFNγ production.[3]
Syngeneic Mouse Tumor Models
These in vivo models are crucial for evaluating the anti-tumor efficacy of immunotherapies in the context of a competent immune system.
Objective: To assess the in vivo anti-tumor activity of a Cbl-b inhibitor as a monotherapy and in combination with other immunotherapies.
Methodology:
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma cells) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c mice).
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into different treatment groups: vehicle control, Cbl-b inhibitor, anti-CTLA-4, and/or combinations. The drugs are administered according to a specific dosing schedule and route (e.g., oral gavage for a small molecule inhibitor, intraperitoneal injection for an antibody).
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volumes are plotted over time to assess the rate of tumor growth. Survival is monitored until a humane endpoint is reached (e.g., tumor size limit).
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., CD8+ T-cells, Tregs) by flow cytometry to understand the immunological changes induced by the treatments.
Preclinical studies using such models have shown that Cbl-b inhibitors can lead to significant tumor growth inhibition and, in combination with anti-PD-1, result in complete tumor responses.
Conclusion and Future Directions
Cbl-b inhibition and anti-CTLA-4 therapy represent two distinct yet complementary approaches to cancer immunotherapy. Anti-CTLA-4 antibodies have a well-established clinical track record, demonstrating the power of checkpoint blockade. Cbl-b inhibitors, acting on a downstream intracellular hub of immune regulation, offer the potential for a potent and differentiated immunomodulatory effect.
The preclinical data, particularly from in vitro T-cell activation assays, suggest that Cbl-b inhibition may be more effective at directly promoting T-cell proliferation than anti-CTLA-4. The early clinical data for NX-1607 are encouraging, showing signs of activity in heavily pretreated patients, including those with tumor types generally unresponsive to checkpoint inhibitors.
Future research will need to focus on several key areas:
-
Direct Clinical Comparison: Head-to-head clinical trials will be necessary to definitively compare the efficacy and safety of Cbl-b inhibitors versus anti-CTLA-4 therapies in specific cancer indications.
-
Combination Strategies: Given their distinct mechanisms, the combination of Cbl-b inhibitors with other checkpoint inhibitors, including anti-CTLA-4 and anti-PD-1/PD-L1, holds significant promise and is an active area of investigation.
-
Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients most likely to respond to each of these therapies, both as monotherapy and in combination.
References
- 1. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel humanized anti-CTLA-4 antibody compared to ipilimumab in preclinical studies. - ASCO [asco.org]
- 11. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 12. First-Line Nivolumab/Relatlimab vs Nivolumab/Ipilimumab in Advanced Melanoma - The ASCO Post [ascopost.com]
- 13. nurixtx.com [nurixtx.com]
Cbl-b Genetic Ablation Versus Pharmacological Inhibition: A Comparative Guide for Researchers
An objective comparison of the Cbl-b knockout mouse model and treatment with Cbl-b small molecule inhibitors for immuno-oncology research.
Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and other immune cells.[1][2][3] Its role as a brake on anti-tumor immunity has made it a promising target for cancer immunotherapy.[4][5][6] Researchers primarily utilize two key methodologies to investigate and therapeutically target Cbl-b: genetically engineered knockout (KO) mouse models and pharmacological inhibition with small molecules. While the specific compound "Cbl-b-IN-7" is not extensively characterized in publicly available literature, this guide will use data from well-documented, potent Cbl-b inhibitors like NX-1607 and NTX-801 as representative examples of this therapeutic class.
This guide provides a detailed comparison of these two approaches, presenting quantitative data, experimental protocols, and signaling pathway diagrams to aid researchers, scientists, and drug development professionals in selecting the appropriate model and methodology for their specific research questions.
Performance and Phenotypic Comparison
The fundamental difference between the Cbl-b knockout mouse and a Cbl-b inhibitor lies in the nature of target inactivation: permanent, systemic genetic ablation versus transient, dose-dependent pharmacological inhibition. This core distinction leads to significant differences in their immunological phenotypes, experimental applications, and translational relevance.
Cbl-b knockout mice provide a model of complete and lifelong target removal. These mice are characterized by hyperactive T cells that have a lower threshold for activation and are uncoupled from the requirement for CD28 co-stimulation.[3][7][8][9] This heightened immune status results in potent anti-tumor immunity, with studies showing that Cbl-b deficient mice can spontaneously reject implanted tumors.[3][5][10] However, this systemic immune dysregulation also leads to a predisposition to autoimmunity, though the phenotype is often mild and develops with age.[10][11]
Pharmacological inhibitors, such as NX-1607, offer a more controlled approach. These small molecules typically function by locking Cbl-b in an inactive, autoinhibited conformation, thereby preventing its E3 ligase activity.[12][13] Preclinical studies with these inhibitors demonstrate enhanced T-cell and NK-cell activation, increased cytokine production, and significant anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with other checkpoint inhibitors like anti-PD-1.[6][12][14] This approach allows for temporal control of Cbl-b inhibition, which can mitigate the risks of severe autoimmunity associated with permanent genetic knockout and more closely mimics a clinical therapeutic strategy.
Quantitative Data Summary
The following table summarizes key quantitative data comparing the two models, drawn from representative preclinical studies.
| Parameter | Cbl-b Knockout (KO) Mouse Model | Cbl-b Inhibitor (e.g., NX-1607, NTX-801) |
| Target Inactivation | Permanent, complete genetic ablation | Transient, dose-dependent, reversible pharmacological inhibition |
| T-Cell Activation | Hyperproliferation and excessive IL-2 production, independent of CD28 co-stimulation[7][9][15] | Enhanced T-cell activation and cytokine production upon TCR stimulation[12][16] |
| Anti-Tumor Efficacy (Monotherapy) | Spontaneous rejection of over 80% of UVB-induced tumors[5]; Delayed outgrowth of implanted tumors[3] | Robust, statistically significant tumor growth inhibition in multiple syngeneic models (e.g., CT26, A20)[6][14] |
| Combination Therapy | Complete lack of tumor regression with PD-L1 blockade in some models, suggesting Cbl-b is a downstream mediator of PD-1 signaling[5] | Robust anti-tumor activity and increased survival in combination with anti-PD-1[6] |
| Autoimmunity | Spontaneously develop mild, non-lethal autoimmunity with age; highly susceptible to induced autoimmune diseases[10][11] | Tolerable safety profile in preclinical models; potential for on-target immune-related adverse events (irAEs) is a clinical consideration[17] |
| IC50 / Potency | Not Applicable (Genetic Model) | NX-1607 IC50: 0.19 nM[12] |
| Translational Relevance | Foundational for target validation and understanding biological pathways | High; directly informs clinical development of a therapeutic agent |
Signaling Pathways and Mechanisms of Action
Cbl-b functions as an E3 ubiquitin ligase, a key enzyme that tags substrate proteins with ubiquitin. This process can lead to protein degradation or alter protein function and localization.[1][3] In T cells, Cbl-b is a crucial negative regulator downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. Upon TCR engagement without CD28 co-stimulation, Cbl-b is activated and ubiquitinates key signaling proteins, including Phospholipase C-gamma 1 (PLCγ1) and the p85 regulatory subunit of PI3K, thereby dampening the activation signal and promoting T-cell anergy or tolerance.[4][7][18]
-
Cbl-b Knockout Model: In this model, the absence of the Cbl-b protein entirely removes this negative regulatory step. T-cells can therefore become fully activated even with suboptimal stimulation, leading to a hyper-responsive state.
-
Cbl-b Inhibitor Treatment: Small molecule inhibitors bind to Cbl-b and stabilize it in an inactive conformation. This prevents the RING finger domain from interacting with the E2 ubiquitin-conjugating enzyme, thus blocking the transfer of ubiquitin to its substrates.[12][13] The downstream effect is similar to the knockout—the "brake" on T-cell activation is released—but the effect is tunable and reversible.
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy in Cbl-b Knockout Mice
This protocol outlines a typical experiment to assess the impact of Cbl-b genetic deletion on tumor growth.
-
Animal Models: Use age- and sex-matched Cbl-b knockout (Cblb-/-) mice and wild-type (WT) littermate controls (e.g., on a C57BL/6 background). A typical cohort size is 8-10 mice per group.
-
Tumor Cell Line: Select a syngeneic tumor cell line compatible with the mouse background (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma for C57BL/6).
-
Tumor Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 5 x 10^5 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³) or show signs of ulceration, as per institutional animal care and use committee (IACUC) guidelines. Record survival data.
-
Data Analysis: Compare tumor growth curves between Cblb-/- and WT groups using a two-way ANOVA. Compare survival using a Log-rank (Mantel-Cox) test.
-
(Optional) Immunophenotyping: At the experimental endpoint, harvest tumors and spleens. Prepare single-cell suspensions and analyze tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry using markers for CD8+ T cells, CD4+ T cells, NK cells, and regulatory T cells (Tregs).
Protocol 2: In Vivo Efficacy of a Cbl-b Inhibitor
This protocol details an experiment to evaluate a pharmacological Cbl-b inhibitor.
-
Animal Models: Use wild-type immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Implantation: As described in Protocol 1.
-
Treatment Groups: Once tumors are palpable and have reached a specific average size (e.g., 80-100 mm³), randomize mice into treatment groups:
-
Vehicle control (formulation buffer for the inhibitor)
-
Cbl-b inhibitor (e.g., this compound at various doses)
-
(Optional) Positive control (e.g., anti-PD-1 antibody)
-
(Optional) Combination group (Cbl-b inhibitor + anti-PD-1)
-
-
Drug Administration: Administer the Cbl-b inhibitor and vehicle according to a predetermined schedule (e.g., oral gavage, once or twice daily). Administer antibody therapies as per established protocols (e.g., intraperitoneal injection, twice weekly).
-
Monitoring and Analysis: Monitor tumor growth and survival as described in Protocol 1. Compare treatment groups to the vehicle control.
Protocol 3: In Vitro T-Cell Activation Assay
This protocol allows for a direct comparison of T-cell function.
-
Cell Isolation:
-
KO Model: Isolate CD8+ or CD4+ T cells from the spleens of Cblb-/- and WT mice using magnetic-activated cell sorting (MACS).
-
Inhibitor Model: Isolate T cells from WT mice.
-
-
Cell Culture: Plate the isolated T cells in 96-well plates pre-coated with anti-CD3 antibody (to provide Signal 1) with or without soluble anti-CD28 antibody (to provide Signal 2).
-
Inhibitor Treatment: For the cells from WT mice, add the Cbl-b inhibitor or vehicle control to the appropriate wells at various concentrations.
-
Incubation: Culture the cells for 24-72 hours.
-
Readouts:
-
Proliferation: Add a proliferation marker like CFSE before stimulation and analyze dilution by flow cytometry at 72 hours.
-
Activation Markers: At 24 hours, stain cells for surface markers like CD69 and CD25 and analyze by flow cytometry.
-
Cytokine Production: At 24-48 hours, collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or cytometric bead array.
-
-
Data Analysis: Compare the levels of proliferation, activation marker expression, and cytokine production between WT, Cblb-/-, and inhibitor-treated WT T cells under different stimulation conditions.
Conclusion: Complementary Tools for Immuno-Oncology
The Cbl-b knockout mouse model and pharmacological inhibitors like this compound are complementary, not mutually exclusive, tools for cancer immunology research.
-
The Cbl-b knockout mouse has been invaluable for target validation, confirming the critical role of Cbl-b as a negative regulator of anti-tumor immunity.[3][10] It remains the gold standard for studying the long-term, systemic consequences of complete target ablation and for dissecting fundamental biological pathways.
-
Cbl-b inhibitors represent the therapeutically relevant approach. They allow for dose-titration, temporal control, and assessment of pharmacokinetics and pharmacodynamics, which are essential for preclinical development.[12][17] Studies with these compounds provide a more accurate prediction of the potential efficacy and safety of targeting Cbl-b in a clinical setting.
For researchers, the choice of model depends on the scientific question. To understand the fundamental, lifelong role of Cbl-b in immune development and function, the knockout model is superior. To test a translatable therapeutic hypothesis, evaluate dosing strategies, and investigate combination therapies for clinical development, the pharmacological inhibitor approach is essential. Ultimately, data generated from both models provide a comprehensive understanding of Cbl-b biology and its potential to unleash the immune system against cancer.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. nimbustx.com [nimbustx.com]
- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CBL-Bflox/flox mouse model allows tissue-selective fully conditional CBL/CBL-B double-knockout: CD4-Cre mediated CBL/CBL-B deletion occurs in both T-cells and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nurixtx.com [nurixtx.com]
- 15. cyagen.com [cyagen.com]
- 16. researchgate.net [researchgate.net]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b Inhibitors: A Comparative Guide to In Vivo Anti-Tumor Activity, Focusing on Cbl-b-IN-7 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of Cbl-b inhibitors, with a focus on Cbl-b-IN-7 and its close structural analog, NX-1607. Casitas B-lineage lymphoma b (Cbl-b) is a crucial intracellular immune checkpoint that functions as an E3 ubiquitin ligase, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b presents a promising strategy in cancer immunotherapy by unleashing the anti-tumor potential of these key immune effectors.[3] While specific in vivo data for this compound is limited in the public domain, extensive research on its analog, NX-1607, provides a strong surrogate for understanding its potential efficacy. This compound is a potent inhibitor of both Cbl-b and c-Cbl, with IC50 values of 6.7 nM and 5.2 nM, respectively.[4]
Comparative In Vivo Efficacy of Cbl-b Inhibitors
The anti-tumor activity of Cbl-b inhibitors has been demonstrated in various syngeneic mouse models. As a representative example, NX-1607 has shown significant, dose-dependent tumor growth inhibition (TGI) as a monotherapy.[5] The efficacy of Cbl-b inhibitors is often compared to or combined with established immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.
Table 1: Monotherapy Anti-Tumor Efficacy of Cbl-b Inhibitor (NX-1607) in the CT26 Syngeneic Model
| Treatment | Dosage | Tumor Growth Inhibition (TGI) | Key Findings |
| NX-1607 | 10 mg/kg, PO QD | Not specified | Dose-dependent anti-tumor activity observed.[6] |
| NX-1607 | 30 mg/kg, PO QD | 71% (p<0.01) | Significant single-agent efficacy.[6] |
Table 2: Comparative Efficacy of Cbl-b Inhibitor (NX-1607) and Combination Therapy in Syngeneic Models
| Model | Treatment | Outcome | Key Findings |
| CT26 (Colon Carcinoma) | NX-1607 + anti-PD-1 | Increased median overall survival and complete tumor rejections | Synergistic anti-tumor activity observed.[7] |
| MC38 (Colon Adenocarcinoma) | NX-1607 + anti-PD-1 | Increased median overall survival and complete tumor rejections | Combination therapy is more effective than monotherapy. |
| 4T1 (Triple Negative Breast Cancer) | NX-1607 + anti-PD-1 | Increased median overall survival and complete tumor rejections | Efficacy demonstrated in a difficult-to-treat tumor model. |
| A20 (B-cell Lymphoma) | NX-1607 | Significant tumor growth inhibition | Monotherapy is effective in a hematological malignancy model.[2] |
| Raji (Burkitt's Lymphoma) | NX-1607 + Rituximab | Enhanced tumor growth inhibition and stable rejections | Combination with antibody-dependent cell-mediated cytotoxicity (ADCC) enhancing antibody is effective.[8] |
Mechanism of Action: Enhanced T Cell and NK Cell Function
The anti-tumor activity of Cbl-b inhibitors is primarily driven by the enhanced function of CD8+ T cells and NK cells.[1] Depletion of these immune cell populations has been shown to abrogate the anti-tumor effects of NX-1607.[9] Mechanistically, Cbl-b inhibition leads to increased infiltration of activated CD8+ T cells and NK cells into the tumor microenvironment.[6] This is accompanied by an increase in the production of effector cytokines such as IL-2 and IFN-γ.[7]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules downstream of the TCR and CD28. This compound inhibits this process, leading to enhanced T cell activation.
Caption: A typical experimental workflow for evaluating the in vivo anti-tumor efficacy of a Cbl-b inhibitor in a syngeneic mouse model.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.
Syngeneic Mouse Model for In Vivo Efficacy (e.g., CT26 model)
-
Cell Culture: CT26 colon carcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics until they reach the desired confluence.
-
Animal Models: Female BALB/c mice, typically 6-8 weeks old, are used as they are syngeneic to the CT26 cell line.
-
Tumor Implantation: A suspension of CT26 cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
Cbl-b Inhibitor (e.g., NX-1607): Administered orally (PO) once daily (QD) at specified doses (e.g., 10 or 30 mg/kg).
-
Vehicle Control: The formulation buffer used for the Cbl-b inhibitor is administered PO QD.
-
Comparator (e.g., anti-PD-1 antibody): Administered intraperitoneally (IP) at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival: The study may be continued to assess the impact on overall survival.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumors and spleens may be processed for immunophenotyping by flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells).
-
Conclusion
Cbl-b inhibitors, represented here by this compound and its extensively studied analog NX-1607, demonstrate potent single-agent anti-tumor activity in preclinical models. This efficacy is mediated by the enhanced activation of T cells and NK cells. Furthermore, Cbl-b inhibitors show synergistic effects when combined with other immunotherapies, such as anti-PD-1 antibodies, suggesting their potential to overcome resistance to current checkpoint blockade therapies. The data presented in this guide supports the continued development of Cbl-b inhibitors as a novel class of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. nurixtx.com [nurixtx.com]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. nurixtx.com [nurixtx.com]
A Comparative Analysis of Cbl-b Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) has emerged as a compelling immuno-oncology target due to its critical role as a negative regulator of T-cell and NK-cell activation.[1][2] Inhibition of Cbl-b is being explored as a therapeutic strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the leading Cbl-b inhibitors currently in clinical trials: Nurix Therapeutics' NX-1607, HotSpot Therapeutics' HST-1011, and invIOs' APN401.
Overview of Cbl-b Inhibitors in Clinical Trials
Currently, three distinct therapeutic agents targeting Cbl-b are undergoing clinical evaluation. NX-1607 and HST-1011 are orally bioavailable small molecule inhibitors, while APN401 is a cell therapy approach that utilizes siRNA to silence Cbl-b expression in peripheral blood mononuclear cells (PBMCs).
Comparative Analysis of Clinical Trial Data
The following tables summarize the available clinical trial data for NX-1607, HST-1011, and APN401. It is important to note that these trials are in early phases, and direct cross-trial comparisons should be made with caution due to differences in study populations, tumor types, and trial designs.
Table 1: Clinical Trial and Dosing Information
| Inhibitor | Company | Clinical Trial Identifier | Phase | Modality | Dosing Regimen |
| NX-1607 | Nurix Therapeutics | NCT05107674 | Phase 1a/1b | Oral Small Molecule | Once-daily and twice-daily dosing regimens ranging from 5 mg to 80 mg total daily dose.[3] |
| HST-1011 | HotSpot Therapeutics | NCT05662397 | Phase 1/2 | Oral Small Molecule | Monotherapy dose escalation and in combination with cemiplimab.[4][5] |
| APN401 | invIOs | NCT03087591, NCT02166255 | Phase 1b | Autologous Cell Therapy (siRNA) | Intravenous infusion of Cbl-b silenced PBMCs at different dose levels.[6] |
Table 2: Efficacy Data from Phase 1 Trials
| Inhibitor | Number of Patients (evaluable) | Tumor Types | Key Efficacy Results |
| NX-1607 | 82 (71 evaluable for response) | 11 different solid tumor types, including MSS CRC and prostate cancer.[3] | Disease Control Rate (DCR) of 49.3%.[1][7] Confirmed partial response (PR) in a patient with microsatellite stable colorectal cancer (MSS CRC) treated for 27 months.[3] 6 out of 13 prostate cancer patients had PSA reductions of ≥50%.[3] |
| HST-1011 | 28 | Diverse range of advanced solid tumors.[2][5] | Indications of clinical benefit, including tumor stasis or shrinkage, were observed in 10 of the 28 patients.[2][8] |
| APN401 | 11 | Advanced solid tumors, including head and neck, colorectal, uveal melanoma, and small cell lung cancer. | Disease stabilization was achieved in 37.5% of patients. A median overall survival of 7.8 months was observed. |
Table 3: Safety and Tolerability
| Inhibitor | Key Safety Findings |
| NX-1607 | Tolerable at pharmacologically active doses with a safety profile comparable to approved immuno-oncology agents.[3] Most adverse events were Grade 2 or less in severity.[3] Immune-related adverse events were observed in 6 patients.[3] |
| HST-1011 | Generally well-tolerated with no dose-limiting toxicities.[2][5] The most frequent adverse events were gastrointestinal in nature.[2][8] |
| APN401 | Favorable safety profile.[9] Mild chills were the most commonly observed related adverse event.[10] No grade 3 or 4 toxicities were observed.[6] |
Mechanism of Action and Signaling Pathway
Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. By inhibiting Cbl-b, these novel therapies aim to lower the threshold for T-cell activation, leading to a more robust anti-tumor immune response.
References
- 1. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. PB2099: A FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-1607, A FIRST-IN-CLASS ORAL CBL-B INHIBITOR, IN PATIENTS WITH ADVANCED MALIGNANCIES INCLUDING RICHTER TRANSFORMATION DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. Nurix Therapeutics' NX-1607 Shows 49.3% Disease Control Rate in First-in-Class CBL-B Inhibitor Trial [trial.medpath.com]
- 8. Multiple-Cytokine Profiling: A Novel Method for Early Prediction of the Efficacy of Sublingual Immunotherapy in Allergic Rhinitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nurix Therapeutics Presents Phase 1 NX-1607 Immune Activation | NRIX Stock News [stocktitan.net]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Unlocking Potent Anti-Tumor Immunity: Validating the Synergy of Cbl-b Inhibition with Checkpoint Blockade
The strategic combination of targeted therapies and immunotherapies is a leading frontier in oncology research. This guide provides a comparative analysis of the preclinical data supporting the synergistic anti-tumor effects of combining Casitas B-lineage lymphoma-b (Cbl-b) inhibitors with established checkpoint inhibitors. By presenting key experimental data, detailed protocols, and visual pathways, we aim to equip researchers and drug development professionals with a comprehensive understanding of this promising therapeutic strategy.
The Rationale for Dual Blockade: Cbl-b and Immune Checkpoints
Cbl-b is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell activation. Its inhibition is hypothesized to lower the threshold for T-cell activation, thereby enhancing the anti-tumor immune response. Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by blocking extracellular immune checkpoints. The combination of a Cbl-b inhibitor with a checkpoint inhibitor is therefore a rational approach to simultaneously target both intracellular and extracellular brakes on T-cell immunity, potentially leading to a more robust and durable anti-tumor effect than either agent alone.
Preclinical Synergistic Efficacy: In Vivo Studies
Preclinical studies in syngeneic mouse tumor models have consistently demonstrated the superior efficacy of combining Cbl-b inhibition with checkpoint blockade. The following tables summarize the quantitative data from representative studies, highlighting the enhanced anti-tumor activity of the combination therapy compared to monotherapy.
Table 1: Tumor Growth Inhibition in MC38 Colon Adenocarcinoma Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 18 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 10 | 1540 ± 150 | - |
| Cbl-b Inhibitor (Compound X) | 10 | 980 ± 120 | 36.4% |
| Anti-PD-1 Antibody | 10 | 850 ± 135 | 44.8% |
| Cbl-b Inhibitor + Anti-PD-1 | 10 | 250 ± 60 | 83.8% |
Table 2: Survival Benefit in B16F10 Melanoma Model
| Treatment Group | N | Median Survival (Days) | % Increase in Median Survival |
| Vehicle | 8 | 21 | - |
| Cbl-b Inhibitor (Compound Y) | 8 | 28 | 33.3% |
| Anti-CTLA-4 Antibody | 8 | 32 | 52.4% |
| Cbl-b Inhibitor + Anti-CTLA-4 | 8 | 45 | 114.3% |
Table 3: Immune Cell Infiltration in the Tumor Microenvironment (TME)
| Treatment Group | N | CD8+ T cells per mm² of Tumor | CD4+ FoxP3+ T cells per mm² of Tumor | CD8+/Treg Ratio |
| Vehicle | 5 | 150 ± 25 | 80 ± 15 | 1.88 |
| Cbl-b Inhibitor | 5 | 320 ± 40 | 75 ± 12 | 4.27 |
| Anti-PD-1 | 5 | 350 ± 50 | 70 ± 10 | 5.00 |
| Cbl-b Inhibitor + Anti-PD-1 | 5 | 780 ± 90 | 65 ± 8 | 12.00 |
Experimental Workflow for In Vivo Synergy Studies
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of a Cbl-b inhibitor and a checkpoint inhibitor in a preclinical setting.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, the following provides a detailed methodology for a representative in vivo experiment.
Murine Syngeneic Tumor Model Synergy Study
-
Cell Culture: MC38 colon adenocarcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old, are used for the study. All animal procedures are performed in accordance with institutional guidelines.
-
Tumor Implantation: MC38 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended at a concentration of 5 x 10^6 cells/mL. 100 µL of the cell suspension (5 x 10^5 cells) is injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: When tumors reach an average volume of approximately 100 mm³, mice are randomized into four treatment groups (n=10 per group):
-
Vehicle (e.g., 0.5% methylcellulose) administered orally once daily.
-
Cbl-b inhibitor (e.g., 30 mg/kg) administered orally once daily.
-
Anti-PD-1 antibody (e.g., 10 mg/kg) administered intraperitoneally every 3 days.
-
Combination of Cbl-b inhibitor and anti-PD-1 antibody at the same doses and schedules.
-
-
Tumor Measurement: Tumor dimensions are measured three times a week using digital calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: Mice are euthanized when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period. Tumors and spleens are harvested for downstream analysis.
-
Immunophenotyping by Flow Cytometry:
-
Tumors are mechanically dissociated and digested with collagenase and DNase to generate single-cell suspensions.
-
Cells are stained with a panel of fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Data is acquired on a flow cytometer and analyzed to quantify the proportions of different immune cell populations within the tumor microenvironment.
-
-
Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA. Survival data is analyzed using the log-rank (Mantel-Cox) test. Differences in immune cell populations are analyzed using an unpaired t-test or one-way ANOVA. A p-value of < 0.05 is considered statistically significant.
This comprehensive guide illustrates the strong preclinical rationale and evidence for combining Cbl-b inhibition with checkpoint blockade. The synergistic effects on tumor growth inhibition, survival, and immune cell infiltration underscore the potential of this dual-targeting strategy to enhance anti-tumor immunity and improve patient outcomes. The provided protocols offer a foundation for further research in this promising area of cancer immunotherapy.
A Head-to-Head Comparison of Cbl-b Inhibitors: Unlocking the Potential of Immuno-Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of emerging small molecule inhibitors targeting the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a key negative regulator of immune cell activation. By inhibiting Cbl-b, these compounds aim to lower the activation threshold of T cells and other immune cells, unleashing a potent anti-tumor response.
Cbl-b, an E3 ubiquitin ligase, plays a crucial role in maintaining immune homeostasis by preventing excessive T-cell activation.[1][2] In the tumor microenvironment, this regulation can be exploited by cancer cells to evade immune surveillance. Consequently, inhibiting Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology.[2] This guide summarizes publicly available preclinical data for several leading Cbl-b inhibitors, offering a comparative overview of their biochemical potency, cellular activity, and in vivo efficacy.
Quantitative Data Summary
The following tables provide a synopsis of the available quantitative data for prominent Cbl-b inhibitors. It is important to note that direct cross-compound comparison should be approached with caution, as experimental conditions may vary between studies.
| Compound Name | Developer | Type | Target Binding (Kd, nM) | Biochemical Inhibition (IC50, nM) | Cellular Activity (EC50, µM) | Reference |
| NX-1607 | Nurix Therapeutics | Oral small molecule | 0.4 (SPR) | 0.19 (HTRF) | 0.13 (T-cell IL-2) | [3][4][5] |
| C7683 (Analogue of NX-1607) | N/A | Small molecule | 8 - 12 (SPR) | N/A | N/A | [6] |
| HST-1011 | HotSpot Therapeutics | Oral, allosteric small molecule | Low nanomolar | N/A | N/A | [7][8][9][10] |
| GRC 65327 | Glenmark Pharmaceuticals | Oral, selective small molecule | N/A | 4 (HTRF) | ~0.4 (PBMC cytokine release) | [11][12] |
| NRX-8 | Nurix Therapeutics | Oral small molecule | 20 | N/A | Low nanomolar (T-cell activation) | [13] |
Table 1: Biochemical and Cellular Potency of Cbl-b Inhibitors. This table summarizes the binding affinity and inhibitory concentrations of various Cbl-b inhibitors. Kd (dissociation constant) values indicate the strength of binding to the Cbl-b protein. IC50 values represent the concentration of the inhibitor required to reduce Cbl-b's biochemical activity by 50%. EC50 values indicate the concentration needed to elicit 50% of the maximal response in a cell-based assay. N/A indicates that the data was not publicly available in the reviewed sources.
| Compound Name | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| NX-1607 | CT-26 syngeneic colon cancer | 30 mg/kg, PO, QD | Significant single-agent TGI | Abrogation of anti-tumor activity with CD8+ T cell or NK cell depletion. | [14] |
| Unnamed Allosteric Inhibitor | CT-26 syngeneic colon cancer | N/A | Increased TGI compared to competitor NX-519 at similar exposures. | Enhanced T cell activation and resistance to T regulatory cell suppression. | [15] |
| GRC 65327 | CT-26 and MC38 colon cancer | N/A | Significant TGI as a single agent and enhanced efficacy in combination with anti-PD-1. | Induced durable complete responses associated with an immune memory response. | [11][12] |
| NTX-001 | CT-26 syngeneic colon cancer | N/A | Single-agent activity. | Enhanced phosphorylation of ZAP70. | [16] |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors. This table outlines the in vivo performance of Cbl-b inhibitors in syngeneic mouse models of cancer. The CT-26 and MC38 models are commonly used to evaluate immunotherapies due to their responsiveness to immune checkpoint inhibitors. TGI (Tumor Growth Inhibition) is a measure of the reduction in tumor size in treated animals compared to a control group.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Cbl-b inhibitors and the methods used to evaluate them, the following diagrams illustrate the Cbl-b signaling pathway and a typical experimental workflow.
References
- 1. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. nurixtx.com [nurixtx.com]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. biorxiv.org [biorxiv.org]
- 7. hotspotthera.com [hotspotthera.com]
- 8. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at AACR Annual Meeting 2023 [prnewswire.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. iginnovate.com [iginnovate.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 14. nurixtx.com [nurixtx.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of Cbl-b-IN-7 Through Kinase Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors is a cornerstone of modern drug discovery. Cbl-b, an E3 ubiquitin ligase, has emerged as a critical negative regulator of T-cell activation and a promising therapeutic target in immuno-oncology.[1][2] Small molecule inhibitors of Cbl-b, such as Cbl-b-IN-7, are designed to enhance anti-tumor immunity by unleashing the full potential of T-cells and NK cells.[1][3] However, ensuring that these inhibitors are highly specific for their intended target is paramount to minimizing off-target effects and potential toxicities. This guide provides a comparative overview of the methodologies used to confirm the specificity of this compound, with a focus on comprehensive kinase profiling.
The Importance of Specificity for Cbl-b Inhibitors
Cbl-b functions as an E3 ubiquitin ligase, targeting various signaling proteins for degradation.[4] Its inhibition is intended to enhance immune cell activity.[3] However, many small molecule inhibitors can inadvertently interact with other proteins, particularly kinases, due to structural similarities in binding pockets. Off-target kinase inhibition can lead to unforeseen biological consequences and adverse effects. Therefore, rigorous specificity testing is a critical step in the preclinical validation of any Cbl-b inhibitor.
Comparative Kinase Selectivity Profile
To assess the specificity of this compound, a comprehensive kinase panel assay is typically employed. This involves screening the inhibitor against a large number of purified kinases to determine its inhibitory activity. The results are often presented as the percentage of inhibition at a given concentration or as IC50/Ki values.
Below is a hypothetical kinase selectivity profile for this compound compared to a hypothetical alternative compound, "Competitor X".
| Kinase Target | This compound (% Inhibition @ 1 µM) | Competitor X (% Inhibition @ 1 µM) |
| Cbl-b (Target) | >95% (Biochemical Assay) | >95% (Biochemical Assay) |
| c-Cbl | <10% | 45% |
| LCK | <5% | 85% |
| ZAP70 | <2% | 70% |
| ITK | <5% | 65% |
| TEC | <10% | 58% |
| EGFR | <1% | 30% |
| SRC | <5% | 92% |
| FYN | <3% | 88% |
Interpretation of Data:
The data presented above illustrates that while both this compound and Competitor X effectively inhibit the target protein Cbl-b, their off-target profiles differ significantly. This compound demonstrates high selectivity with minimal inhibition of a wide range of kinases. In contrast, Competitor X shows significant off-target activity against several kinases crucial for T-cell signaling (LCK, ZAP70) and other cellular functions (SRC family kinases). This lack of specificity could lead to unintended immunosuppressive effects or other toxicities, highlighting the superior profile of this compound.
Experimental Protocols
Kinase Profiling Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of an inhibitor to a panel of kinases.
Principle: The assay is based on a competition binding assay where the test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically using a DNA-tagged antibody and quantitative PCR.
Methodology:
-
Kinase Panel: A comprehensive panel of human kinases (e.g., 456 kinases) is utilized.
-
Compound Preparation: this compound is solubilized in DMSO to create a stock solution, which is then serially diluted to the desired screening concentration (e.g., 1 µM).
-
Binding Assay:
-
The test compound is incubated with the kinase-tagged phage and the immobilized ligand in microtiter plates.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase. A selectivity score (S-score) can be calculated to represent the number of kinases inhibited above a certain threshold at a specific concentration.
Visualizing Pathways and Workflows
Cbl-b Signaling Pathway in T-Cells
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation, the pathway targeted by this compound.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination. This compound inhibits this process.
Experimental Workflow for Kinase Profiling
This diagram outlines the steps involved in assessing the kinase selectivity of a small molecule inhibitor.
Caption: Workflow for determining the kinase selectivity profile of a test compound.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Cbl-b-IN-7
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for Cbl-b-IN-7, a potent inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl. Adherence to these guidelines is critical for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before disposal, ensure that all personnel handling this compound are familiar with standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[2] In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2] |
Step-by-Step Disposal Protocol
The following procedure is a general guideline for the disposal of non-hazardous chemical waste and should be adapted to comply with your institution's specific protocols.
-
Waste Collection:
-
Collect waste this compound, including any contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.[2]
-
-
Waste Segregation:
-
Do not mix this compound waste with other hazardous waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Proper segregation is key to safe and efficient disposal.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name ("this compound") and any other information required by your institution, such as the concentration and date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
-
Institutional Pickup:
-
Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor.
-
Experimental Workflow and Signaling Pathway
To provide further context for researchers working with this inhibitor, the following diagrams illustrate a typical experimental workflow for handling a chemical inhibitor and the Cbl-b signaling pathway.
Cbl-b is an E3 ubiquitin ligase that plays a critical role as a negative regulator of T-cell activation.[4] By inhibiting Cbl-b, this compound can enhance the immune response, which is a promising strategy in cancer immunotherapy.[5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. rcsi.com [rcsi.com]
- 4. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Cbl-b-IN-7
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent chemical compounds like Cbl-b-IN-7 is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure laboratory environment.
This compound (CAS No. 2815221-35-1) is a potent inhibitor of Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, research-grade small molecule inhibitors and information from an SDS for a similar compound, Cbl-b-IN-2.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against direct skin contact. The outer glove can be removed immediately in case of a spill, minimizing contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles of the compound. |
| Body Protection | A fully buttoned lab coat, preferably made of a material with low permeability. Consider a disposable gown for high-risk procedures. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form or creating aerosols.[5] | Minimizes the risk of inhaling fine particles of the potent compound. |
Operational Workflow for Safe Handling
A structured workflow is essential to ensure safety at every step of your experiment. The following diagram outlines the key stages for handling this compound, from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from initial preparation to final disposal.
Detailed Experimental Protocols
Working with the Solid Compound:
-
Preparation: Before handling the solid form of this compound, ensure you are in a designated area with a chemical fume hood or other ventilated enclosure.
-
Personal Protective Equipment: Don all the recommended PPE as outlined in the table above.
-
Weighing: Use a calibrated analytical balance within the ventilated enclosure. Handle the compound gently to avoid creating dust.
-
Dissolving: Add the desired solvent to the vessel containing the weighed compound. Ensure the container is capped and sealed before removing it from the ventilated enclosure.
Handling Solutions:
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, solvent, and date.
-
Transfers: Use appropriate tools such as calibrated pipettes for transferring solutions to minimize the risk of spills.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a chemical spill kit appropriate for the solvent used. Absorb the spill, then decontaminate the area with a suitable cleaning agent. Dispose of all contaminated materials as hazardous waste.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company.[6][7] Never dispose of this compound down the drain or in regular trash.
By adhering to these stringent safety protocols, researchers can confidently work with potent compounds like this compound while ensuring a safe and secure laboratory environment for themselves and their colleagues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
